molecular formula C8H8BrFO B13887301 (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL

(R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL

Katalognummer: B13887301
Molekulargewicht: 219.05 g/mol
InChI-Schlüssel: DEDQEPMGJUPGHH-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol is a chiral halohydrin of high value in organic and medicinal chemistry research. This compound serves as a versatile key chiral building block for the synthesis of more complex, biologically active molecules . Optically active halohydrins like this one are crucial intermediates in the preparation of β-adrenergic receptor agonists , a class of important pharmaceuticals . The bromine atom acts as an excellent leaving group, enabling further functionalization through nucleophilic substitution reactions, for instance, with amines to form amino alcohols, which are common structural motifs in many active pharmaceutical ingredients (APIs) . The specific (R)-enantiomer is often targeted for its defined biological activity, as stereochemistry plays a critical role in drug-receptor interactions. For research purposes, this compound can also be a precursor in the synthesis of epoxides, another valuable class of synthetic intermediates . This product is intended for research and development applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

Molekularformel

C8H8BrFO

Molekulargewicht

219.05 g/mol

IUPAC-Name

(1R)-2-bromo-1-(3-fluorophenyl)ethanol

InChI

InChI=1S/C8H8BrFO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1

InChI-Schlüssel

DEDQEPMGJUPGHH-QMMMGPOBSA-N

Isomerische SMILES

C1=CC(=CC(=C1)F)[C@H](CBr)O

Kanonische SMILES

C1=CC(=CC(=C1)F)C(CBr)O

Herkunft des Produkts

United States
Foundational & Exploratory

Crystal Structure and Absolute Configuration of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol is a critical chiral halohydrin building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including β3-adrenergic receptor agonists. In pharmaceutical development, establishing the absolute 3D spatial arrangement of a chiral center with absolute certainty is a strict regulatory and scientific imperative.

This technical guide details a self-validating analytical framework for determining the absolute configuration of this molecule. The methodology is anchored by single-crystal X-ray diffraction (XRD)—leveraging the anomalous dispersion of the bromine atom—and is orthogonally verified by solution-state techniques including Mosher's ester analysis and Vibrational Circular Dichroism (VCD).

Chemical Context and the Causality of Method Selection

While enantiomeric excess (ee) is routinely measured via chiral HPLC, ee alone cannot establish absolute configuration. For halohydrins, single-crystal XRD is universally recognized as the definitive "gold standard"[1].

The Causality of Method Selection: The choice to prioritize XRD for (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol is driven by its atomic composition. Light-atom structures (containing only C, H, O, and F) exhibit extremely weak anomalous scattering, making absolute structure determination highly uncertain unless specialized Cu Kα radiation is used. However, the covalently bound heavy bromine atom possesses a massive degree of anomalous dispersion. This strong anomalous signal allows for the unambiguous determination of the absolute configuration of the stereocenter, even when utilizing standard Mo Kα X-ray sources[2].

Primary Determination: X-Ray Crystallography Workflow

To achieve a self-validating system, the crystallographic data must yield a Flack parameter ( x ) near zero with a statistically insignificant standard uncertainty (e.g., x=0.00±0.04 ), which mathematically confirms the enantiopurity and absolute spatial arrangement of the crystal[3].

Step-by-Step Methodology: Crystallization and XRD
  • Crystal Growth: Dissolve 50 mg of enantiopure (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol in a minimal volume of dichloromethane (DCM). Layer the solution carefully with n-hexane (acting as an anti-solvent) in a 1:4 ratio. Allow slow diffusion at 4 °C over 48–72 hours to yield diffraction-quality, colorless prismatic crystals.

  • Mounting and Cryocooling: Select a pristine single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryocooling minimizes thermal atomic displacement, drastically improving high-angle data resolution and the precision of the anomalous signal.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a Mo Kα ( λ=0.71073 Å) microfocus source. Ensure high redundancy (multiplicity > 5) to accurately measure the Bijvoet pairs required for absolute structure determination.

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.

  • Absolute Structure Determination: Calculate the Flack parameter using Parsons' quotient method. A value close to zero confirms the (R)-configuration, while the Hooft parameter (based on Bayesian statistics) provides secondary mathematical confirmation[4].

G A Synthesis of (R)-2-Bromo- 1-(3-fluorophenyl)ethan-1-ol B Crystallization (Slow Evaporation / Anti-solvent) A->B E Orthogonal Validation (Mosher's Method / VCD) A->E Aliquot for Solution Phase C Single-Crystal X-Ray Diffraction (Mo Kα or Cu Kα) B->C D Flack Parameter Analysis (Anomalous Dispersion of Br) C->D F Unambiguous Absolute Configuration: (R) D->F E->F Cross-Validation

Figure 1: Self-validating workflow for the unambiguous determination of absolute configuration.

Crystallographic Data Summary
ParameterValue (Representative)
Chemical formula C₈H₈BrFO
Formula weight 219.05 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Orthorhombic, P2₁2₁2₁
Calculated density 1.758 g/cm³
Absorption coefficient (μ) 4.85 mm⁻¹
Flack parameter (x) 0.01(2)
Hooft parameter (y) 0.02(2)

Orthogonal Validation: Creating a Self-Validating System

Relying solely on a single crystal can introduce sampling bias (e.g., inadvertently selecting a minor enantiomeric crystal from a highly enriched, but not 100% pure, bulk sample). To ensure absolute trustworthiness, solution-state orthogonal validation is required.

Modified Mosher's Ester Analysis

Mosher's method leverages the magnetic anisotropy of the phenyl ring in α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to induce predictable NMR chemical shift differences ( ΔδSR ) in the protons of the chiral secondary alcohol[1].

Step-by-Step Methodology: Mosher Derivatization

  • Reaction Setup: Divide the bulk (R)-halohydrin into two 5 mg aliquots. Dissolve each in 0.5 mL of anhydrous pyridine-d5 in separate NMR tubes.

  • Derivatization: To tube A, add 2.0 equivalents of (R)-MTPA-Cl (which yields the (S)-MTPA ester). To tube B, add 2.0 equivalents of (S)-MTPA-Cl (which yields the (R)-MTPA ester).

  • Incubation: Allow the reactions to proceed at room temperature for 4 hours directly in the NMR tubes.

  • Acquisition & Analysis: Acquire high-resolution ¹H NMR spectra (600 MHz). Calculate Δδ=δS​−δR​ for the protons adjacent to the stereocenter. Causality: Protons on the right side of the MTPA plane (specifically the -CH₂Br group) will experience shielding in the (R)-ester, yielding positive Δδ values. By correlating these signs with the established conformational model, the (R)-absolute configuration is confirmed[1].

Mosher A (R)-Alcohol Substrate B Derivatization with (R)-MTPA-Cl A->B C Derivatization with (S)-MTPA-Cl A->C D (S)-MTPA Ester B->D E (R)-MTPA Ester C->E F 1H NMR Acquisition D->F E->F G Calculate Δδ = δ(S) - δ(R) F->G H Spatial Assignment (Confirm (R)-Configuration) G->H

Figure 2: Logical flow of the modified Mosher's ester analysis for secondary alcohols.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light. It is highly effective for halohydrins as it determines absolute configuration directly in the solution state without the need for derivatization or crystallization[5]. By comparing the experimental VCD spectrum of the bulk halohydrin solution to a Density Functional Theory (DFT)-calculated spectrum of the (R)-enantiomer, the bulk absolute configuration is definitively matched.

Orthogonal Validation Comparison
MethodSample StatePrimary SignalDerivatization RequiredOutput Validation
Single-Crystal XRD Solid (Single Crystal)Anomalous Dispersion (Br)No (if crystalline)Flack parameter ≈ 0
Mosher's Ester Solution (Bulk)¹H NMR Δδ (Anisotropy)Yes (MTPA-Cl)Spatial proton mapping
VCD Solution (Bulk)IR Differential AbsorptionNoExp. vs DFT Spectral Match

Conclusion

The absolute configuration of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol is rigorously established through a tripartite analytical strategy. The heavy-atom anomalous dispersion of the bromine atom enables definitive X-ray crystallographic assignment via the Flack parameter[2]. Subsequent solution-state validation using Mosher's ester NMR analysis[1] and Vibrational Circular Dichroism[5] eliminates solid-state sampling bias. This combined approach results in a highly trustworthy, self-validating data package suitable for stringent regulatory API filings.

References

[2] Title: Spirastrellolide B Reveals the Absolute Configuration of the Spirastrellolide Macrolide Core | Journal of the American Chemical Society Source: acs.org URL: [Link]

[3] Title: This article appeared in a journal published by Elsevier. (Absolute Configuration Determination) Source: csic.es URL: [Link]

[4] Title: Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid - MDPI Source: mdpi.com URL: [Link]

[5] Title: One-Pot Absolute Stereochemical Identification of Alcohols via Guanidinium Sulfate Crystallization | Organic Letters Source: acs.org URL: [Link]

Sources

Comprehensive Toxicological Profile and Safety Data for (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Sheet (SDS)

Executive Summary

(R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol (CAS: 1176484-68-6) is a highly valuable chiral halohydrin utilized extensively as an intermediate in the asymmetric synthesis of active pharmaceutical ingredients (APIs), particularly beta-adrenergic agonists and CNS-active compounds. While its structural reactivity makes it an excellent electrophilic building block, this same reactivity imparts significant toxicological liabilities.

This whitepaper synthesizes field-proven insights with rigorous physicochemical profiling to provide a comprehensive safety and handling guide. Rather than simply listing hazards, we deconstruct the causality behind the compound's toxicity—specifically its propensity to form reactive epoxides—and provide self-validating protocols for genotoxicity screening and chemical decontamination.

Structural Causality & Mechanism of Toxicity

The toxicological profile of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol is entirely dictated by its halohydrin moiety. In biological systems or under slightly basic conditions (pH > 7.4), halohydrins undergo an intramolecular bimolecular nucleophilic substitution ( SN​2 ) reaction. The hydroxyl oxygen attacks the adjacent carbon, displacing the bromide ion to form a highly strained, three-membered oxirane ring: (R)-3-fluorostyrene oxide [1].

The Role of the Fluorine Substituent

The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I effect). During the nucleophilic ring-opening of the resulting epoxide (e.g., by DNA or proteins), this electron withdrawal slightly destabilizes the developing carbocation character at the benzylic position. Consequently, the epoxide is marginally more persistent in aqueous physiological environments compared to non-fluorinated analogs. This increased half-life expands its diffusion radius within the cell, amplifying its potential to reach and alkylate nuclear DNA before being hydrolyzed by cytosolic water [2].

Toxicological Pathways
  • Genotoxicity/Mutagenicity: The electrophilic epoxide acts as a potent alkylating agent, readily attacking the nucleophilic N7 position of guanine or the N3 position of adenine in DNA, leading to base-pair substitution mutations [3].

  • Hepatotoxicity & Sensitization: Covalent binding of the epoxide to the sulfhydryl (-SH) groups of cysteine residues in hepatic proteins or skin proteins leads to cellular necrosis and immunological sensitization.

  • Metabolic Clearance: Detoxification primarily occurs via Glutathione S-Transferase (GST), which conjugates the epoxide with glutathione for biliary or renal excretion [4].

Mechanism A (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol (Stable Halohydrin) B (R)-3-Fluorostyrene Oxide (Reactive Electrophile) A->B Intramolecular S_N2 (pH > 7.4 or Enzymatic) C DNA Alkylation (Genotoxic Adducts) B->C Nucleophilic Attack (N7-Guanine) D Protein Binding (Cytotoxicity) B->D Covalent Binding E Glutathione Conjugation (Metabolic Clearance) B->E GST Catalysis

Fig 1. Mechanistic pathway of halohydrin toxicity via epoxide intermediate formation.

Quantitative Safety & Hazard Metrics (SDS Core)

The following metrics are synthesized from structural analogs (e.g., 2-bromo-1-phenylethanol) and class-specific halohydrin data to establish a conservative, highly protective safety envelope.

Table 1: GHS Classification & Hazard Statements
Hazard ClassCategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) 4WarningH302: Harmful if swallowed.
Skin Corrosion/Irritation 2WarningH315: Causes skin irritation.
Eye Damage/Irritation 2AWarningH319: Causes serious eye irritation.
Skin Sensitization 1WarningH317: May cause an allergic skin reaction.
Germ Cell Mutagenicity 2WarningH341: Suspected of causing genetic defects.
Table 2: Required Personal Protective Equipment (PPE)
Equipment TypeSpecificationCausality / Rationale
Gloves Double-layered Nitrile (≥0.11 mm)Halohydrins permeate standard latex rapidly. Double-gloving ensures a breach in the outer layer does not result in dermal alkylation.
Eye Protection Tight-fitting chemical splash gogglesPrevents corneal damage from aerosolized droplets or accidental splashes.
Respirator NIOSH-approved half-face (OV cartridge)Required outside of a fume hood due to the volatility of in-situ formed epoxides.
Engineering Class II Type B2 Biological Safety Cabinet or Fume HoodEnsures 100% exhaust of volatile electrophiles to the facility exterior.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that verify the physical chemistry of the compound is being properly managed.

Protocol A: Modified Ames Test for Volatile Halohydrins

Standard plate incorporation Ames tests often yield false negatives for halohydrins because the reactive epoxide intermediate evaporates from the agar matrix before it can diffuse into the bacteria. This modified pre-incubation protocol traps the volatile intermediate.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA100 and TA1535 (optimized for detecting base-pair substitutions caused by alkylating agents) overnight in oxoid nutrient broth.

  • Sealed Pre-Incubation (Critical Step): In a sterile, glass tube with a Teflon-lined screw cap, combine:

    • 0.1 mL of bacterial culture.

    • 0.5 mL of S9 metabolic activation mix (or phosphate buffer for -S9 conditions).

    • 0.05 mL of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol dissolved in anhydrous DMSO.

  • Reaction Phase: Seal the tube tightly and incubate at 37°C for 20 minutes with gentle shaking (150 rpm). Self-Validation: The sealed environment ensures the bacteria are exposed to the equilibrium concentration of the epoxide.

  • Plating: Unseal the tube, immediately add 2.0 mL of molten top agar (supplemented with trace histidine/biotin), mix gently, and pour onto a minimal glucose agar plate.

  • Scoring: Incubate plates at 37°C for 48–72 hours and count revertant colonies. A positive result in this sealed assay, contrasted with a negative result in a standard open-plate assay, validates the volatility-driven toxicity mechanism.

Protocol B: Chemical Decontamination & Spill Response

Sweeping up a halohydrin spill with standard absorbents leaves reactive residue. This protocol uses chemical thermodynamics to force the destruction of the toxicophore.

Step-by-Step Methodology:

  • Isolation: Evacuate the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity.

  • Neutralization Application: Flood the spill perimeter and center with a 1M NaOH solution or a 10% Sodium Thiosulfate ( Na2​S2​O3​ ) solution.

    • Causality: NaOH deprotonates the alcohol, rapidly forcing the formation of the epoxide, and subsequently hydrolyzes the epoxide into a harmless 1,2-diol. Thiosulfate acts as a soft nucleophile, directly displacing the bromide to form a water-soluble, non-toxic Bunte salt.

  • Incubation & Verification: Allow the neutralization reaction to proceed for 30 minutes. Self-Validation: Use pH indicator paper to verify the liquid remains strongly basic (pH > 10). If the pH drops, the NaOH has been depleted by the generated HBr; add more NaOH.

  • Containment: Once neutralized, cover the liquid with an inert, non-combustible absorbent (e.g., vermiculite).

  • Disposal: Sweep the absorbed material into a chemically resistant, sealable container and dispose of it according to EPA/RCRA hazardous waste regulations.

Decon S1 1. Spill Detected Isolate Area S2 2. Don Advanced PPE (Respirator, Nitrile) S1->S2 S3 3. Apply 1M NaOH (Base-Catalyzed Hydrolysis) S2->S3 S4 4. Incubate 30 mins (Verify pH > 10) S3->S4 Forces Epoxide Formation then Diol Hydrolysis S5 5. Absorb & Contain (Inert Vermiculite) S4->S5 S6 6. Hazardous Waste Disposal (EPA/RCRA Compliant) S5->S6

Fig 2. Step-by-step chemical decontamination workflow for halohydrin spills.

References

  • Title: Connecting the Chemical and Biological Reactivity of Epoxides Source: ResearchGate URL: [Link]

  • Title: Benzo[a]pyrene Diol Epoxide Forms Covalent Adducts with Deoxycytidylic Acid by Alkylation at Both Exocyclic Amino N4 and Ring Imino N-3 Positions Source: ACS Publications (Chemical Research in Toxicology) URL: [Link]

  • Title: Epoxide: Structure, Synthesis, Reactions & Key Uses Explained Source: Vedantu URL: [Link]

  • Title: Structure and mechanism of a bacterial haloalcohol dehalogenase: a new variation of the short-chain dehydrogenase/reductase fold without an NAD(P)H binding site Source: PubMed Central (PMC) URL: [Link]

Methodological & Application

Conversion of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL to chiral terminal epoxides

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of Chiral Terminal Epoxides: Conversion of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL

Authored by: Gemini, Senior Application Scientist

Abstract

Chiral terminal epoxides are indispensable building blocks in modern medicinal chemistry and drug development, serving as versatile intermediates for the synthesis of complex, enantiomerically pure pharmaceuticals.[1] This application note provides a comprehensive, field-proven guide for the efficient conversion of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL, a common chiral bromohydrin, into its corresponding terminal epoxide, (R)-2-(3-fluorophenyl)oxirane. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and offer guidance on product purification, characterization, and troubleshooting. The methodologies described herein are designed to be robust and scalable, ensuring high yield and preservation of stereochemical integrity, making them suitable for researchers in both academic and industrial drug discovery settings.[2]

Introduction: The Strategic Importance of Chiral Epoxides

The three-membered oxirane ring of an epoxide is characterized by significant ring strain, making it highly susceptible to nucleophilic ring-opening reactions.[3][4] When the epoxide is chiral, these reactions can be conducted with high regio- and stereoselectivity, providing a powerful tool for introducing new stereocenters into a molecule. This property has made chiral epoxides cornerstone synthons in the asymmetric synthesis of numerous blockbuster drugs, including antiviral agents like Atazanavir and sleep disorder treatments like Tasimelteon.[5][2][6]

The conversion of a chiral halohydrin to an epoxide via intramolecular cyclization is a classic and highly reliable transformation.[7][8] It offers a distinct advantage over other epoxidation methods by starting with a readily available or easily synthesized chiral precursor, thereby ensuring the stereochemical outcome of the final product. This guide focuses on the specific conversion of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL, a precursor that leads to a fluorinated phenyl oxirane, a motif of increasing interest in pharmaceutical development due to the unique metabolic and binding properties conferred by the fluorine atom.

Reaction Mechanism and Scientific Principles

The transformation of a bromohydrin into an epoxide is a base-promoted intramolecular SN2 reaction, often referred to as a variation of the Williamson ether synthesis.[9] The process is stereospecific and highly efficient.

The mechanism proceeds in two key steps:

  • Deprotonation: A strong, non-nucleophilic base abstracts the acidic proton from the hydroxyl group of the bromohydrin. This generates a transient alkoxide intermediate. The choice of a non-nucleophilic base, such as sodium hydride (NaH), is critical to prevent a competing intermolecular SN2 reaction where the base itself would act as a nucleophile.[9]

  • Intramolecular SN2 Cyclization: The newly formed alkoxide, being a potent nucleophile, is perfectly positioned for an intramolecular backside attack on the adjacent carbon atom bearing the bromine atom (the electrophile).[3][10] This attack displaces the bromide leaving group, resulting in the formation of the three-membered epoxide ring with inversion of stereochemistry at the carbon that was attacked.[10] However, in this specific substrate, the chiral center is at the carbon bearing the alcohol (C1). The alkoxide on C1 attacks the achiral C2, displacing the bromide. Therefore, the stereochemistry of the starting material is directly transferred to the product, yielding (R)-2-(3-fluorophenyl)oxirane.

The anti-periplanar alignment of the attacking alkoxide and the C-Br bond is crucial for the SN2 reaction to occur efficiently.[8][11] Acyclic bromohydrins can freely rotate to achieve this optimal conformation, making the reaction highly favorable.

Reaction_Mechanism sub Start: (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL alkoxide Intermediate: Alkoxide sub->alkoxide 1. Deprotonation ts Transition State (SN2 Attack) alkoxide->ts 2. Intramolecular     Cyclization h2 H₂ (gas) alkoxide->h2 byproduct prod Product: (R)-2-(3-fluorophenyl)oxirane ts->prod br_ion Br⁻ ts->br_ion Leaving Group base Base (NaH) base->sub

Caption: Mechanism of base-promoted epoxide formation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale of approximately 1-5 mmol. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
(R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL>98% purity, >99% eeSigma-AldrichThe starting material.
Sodium Hydride (NaH)60% dispersion in oilSigma-AldrichHighly reactive with water. Handle with extreme care.[12]
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarMilliporeSigmaMust be anhydrous. Use from a freshly opened bottle or a solvent system.
HexanesACS GradeFisher ScientificFor washing the NaH dispersion.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
Saturated aqueous NH₄Cl solutionN/ALab-preparedFor quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRFor drying the organic layer.
Silica Gel230-400 meshSiliCycle Inc.For flash column chromatography.
Round-bottom flask, magnetic stirrer, syringesN/AStandard labwareEnsure all glassware is oven-dried before use.
Step-by-Step Synthesis Procedure

Workflow prep_node prep_node react_node react_node workup_node workup_node analysis_node analysis_node A 1. Preparation - Oven-dry glassware - Prepare anhydrous solvent - Weigh NaH under N₂ B 2. NaH Washing - Suspend NaH in hexanes - Stir and allow to settle - Decant hexanes A->B C 3. Reaction Setup - Add anhydrous THF to washed NaH - Cool flask to 0 °C B->C D 4. Substrate Addition - Dissolve bromohydrin in THF - Add solution dropwise to NaH slurry C->D E 5. Reaction Monitoring - Warm to room temperature - Stir for 2-4 hours - Monitor by TLC D->E F 6. Quenching - Cool back to 0 °C - Slowly add sat. aq. NH₄Cl E->F G 7. Extraction - Add water and EtOAc - Separate layers - Extract aqueous layer with EtOAc F->G H 8. Drying & Concentration - Combine organic layers - Dry over MgSO₄ - Concentrate in vacuo G->H I 9. Purification - Purify crude oil by flash  column chromatography H->I J 10. Characterization - Analyze by NMR and Chiral HPLC - Determine yield and e.e. I->J

Caption: Experimental workflow for chiral epoxide synthesis.
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents, e.g., 48 mg of 60% dispersion for a 1 mmol scale) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • NaH Washing: Add anhydrous hexanes (~2 mL) to the flask. Stir the suspension for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the supernatant containing the mineral oil via cannula or a syringe. Repeat this washing step twice to ensure all mineral oil is removed.

  • Reaction Setup: Add anhydrous THF (5 mL) to the washed NaH. Cool the resulting slurry to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate flask, dissolve (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL (1.0 equivalent, e.g., 220 mg on a 1 mmol scale) in anhydrous THF (5 mL). Add this solution dropwise to the stirred NaH slurry at 0 °C over 10-15 minutes. Vigorous hydrogen gas evolution will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by slowly and carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until gas evolution ceases.

  • Workup and Extraction: Add deionized water (~10 mL) and ethyl acetate (~15 mL) to the flask. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

Purification and Characterization

The crude product should be purified by flash column chromatography on silica gel.[13]

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc) is typically effective.

  • Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford (R)-2-(3-fluorophenyl)oxirane as a colorless oil.

Characterization:

  • Nuclear Magnetic Resonance (NMR): Confirm the structure using ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

  • Chiral High-Performance Liquid Chromatography (HPLC): Determine the enantiomeric excess (e.e.) of the product by comparing its retention time to a racemic standard on a chiral stationary phase column (e.g., Chiralpak AD-H).[14][15]

Expected Results and Data Interpretation

ParameterExpected Outcome
Yield 85-95% (isolated yield after chromatography)
Appearance Colorless oil
¹H NMR (400 MHz, CDCl₃) δ ~ 7.40-7.30 (m, 1H, Ar-H), 7.10-6.95 (m, 3H, Ar-H), 3.90 (dd, 1H, Ar-CH-O), 3.20 (dd, 1H, CH₂-O), 2.85 (dd, 1H, CH₂-O). Note: Exact shifts and coupling constants may vary.
Enantiomeric Excess (e.e.) >99%. The reaction is stereospecific, so the e.e. of the product should be identical to that of the starting bromohydrin. No racemization is expected under these conditions.[16]
Purity (by NMR/HPLC) >98% after purification.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive NaH (oxidized).2. Wet solvent or glassware.3. Insufficient reaction time.1. Use fresh NaH from a newly opened container.2. Ensure all glassware is rigorously dried and use anhydrous grade solvent.3. Allow the reaction to stir for a longer period, monitoring by TLC. Gentle warming (to 40 °C) can be attempted if necessary.
Low Yield 1. Incomplete reaction.2. Product loss during workup or purification.3. Competing intermolecular side reactions.1. See above.2. Be meticulous during extractions. Do not overload the chromatography column.3. Ensure the substrate is added slowly at 0 °C to favor the intramolecular pathway. Ensure the base is non-nucleophilic.
Impure Product 1. Incomplete removal of mineral oil from NaH.2. Inefficient purification.1. Perform the hexane washing of NaH thoroughly.2. Optimize the eluent system for column chromatography to achieve better separation. Use a slower gradient.
Reduced e.e. 1. Impure starting material.2. Racemization during purification (highly unlikely).1. Verify the enantiomeric purity of the starting (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL before starting the reaction.2. This is not a common issue for this reaction. Ensure purification conditions are standard (e.g., no strong acid/base present on silica).

Safety and Handling Precautions

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It is also corrosive. Always handle NaH in an inert atmosphere (glovebox or under N₂/Ar). Wear a lab coat, safety glasses, and chemical-resistant gloves.[12][17]

  • Bromohydrins: These compounds can be irritants. Avoid skin and eye contact.[18]

  • Solvents: THF, hexanes, and ethyl acetate are flammable. Keep away from ignition sources. Perform all operations in a chemical fume hood.[19][20]

  • Quenching: The quenching of excess NaH is highly exothermic and produces hydrogen gas. Perform this step slowly, at 0 °C, and behind a safety shield.

  • Waste Disposal: Dispose of all chemical waste according to local institutional and environmental regulations.

References

  • Benchchem. (n.d.). A Technical Guide to the Discovery and Synthesis of Chiral Epoxides. Benchchem.
  • OrgoSolver. (n.d.). Alkene Reactions: Bromohydrin Formation using Br2 and H2O, followed by Epoxide formation using NaOH. OrgoSolver.
  • YouTube. (2024, June 17). CHEM 2325 Module 10: Preparation of Epoxide via Cyclization of Halohydrin.
  • Chemistry LibreTexts. (2020, May 30). 15.7: Synthesis of Epoxides.
  • MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
  • YouTube. (2017, February 14). CHEM 222: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins.
  • YouTube. (2025, October 30). Formation of Epoxides through Cyclization of Halohydrins (Treating with a Strong Base) Organic Chem.
  • PMC. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions.
  • Atlas of Science. (2016, April 5). Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations.
  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family.
  • YouTube. (2024, January 25). Epoxide synthesis from Bromohydrin.
  • ResearchGate. (2025, November 17). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
  • PubMed. (n.d.). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography.
  • chemistlibrary. (n.d.). Chiral Separation Techniques.
  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid.
  • MDPI. (n.d.). Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase.
  • Google Patents. (n.d.). US4369096A - Process for the purification of epoxides.
  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
  • ResearchGate. (2025, August 6). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes.
  • YouTube. (2020, November 19). bromohydrin and epoxide formattion.
  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base.
  • ElectronicsAndBooks. (n.d.). Chemical and Biological Synthesis of Chiral Epoxides.
  • Benchchem. (n.d.). A Comparative Guide: (R)-(-)-2-Bromo-1-phenylethanol vs. Chiral Epoxides in Asymmetric Synthesis.
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • PlasticsEurope. (n.d.). SAFE HANDLING OF EPOXY SYSTEMS.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • PMC. (n.d.). Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block.
  • MDPI. (2016, July 29). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone.
  • Allan Chemical Corporation. (2025, August 26). Ultimate Guide to Resin Handling Safety.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • The Journal of Organic Chemistry. (2025, July 16). Computational Studies of Chiral Epoxide Radicals.

Sources

Catalytic asymmetric hydrogenation methods for (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Asymmetric Hydrogenation Methods for the Synthesis of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol

Executive Summary & Scope

The enantioselective reduction of α-haloketones is a critical transformation in pharmaceutical manufacturing. Specifically, the synthesis of (R)-2-bromo-1-(3-fluorophenyl)ethan-1-ol from 2-bromo-1-(3-fluorophenyl)ethan-1-one (3-fluorophenacyl bromide) provides a highly versatile chiral halohydrin. This intermediate is a direct precursor to terminal chiral epoxides, which are essential building blocks for various active pharmaceutical ingredients (APIs), including β3-adrenergic receptor agonists.

Because the α-bromo group is highly electrophilic and prone to nucleophilic attack or reductive dehalogenation, traditional reduction methods often fail. This application note details two state-of-the-art, highly chemoselective, and enantioselective catalytic methodologies: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Iridium-catalyzed Asymmetric Hydrogenation (AH) .

Mechanistic Causality & Catalyst Selection

To achieve >98% enantiomeric excess (ee) without triggering debromination, the choice of catalyst and hydrogen source is dictated by strict mechanistic requirements.

Method A: Ru-TsDPEN Bifunctional Catalysis (ATH)

The Noyori-type RuCl(p-cymene)[(R,R)-TsDPEN] catalyst operates via a metal-ligand bifunctional (outer-sphere) mechanism [1]. Unlike traditional inner-sphere reductions, this mechanism does not require the direct coordination of the ketone's oxygen atom to the ruthenium metal center[1]. Instead, the chiral diamine ligand actively participates in the catalytic cycle: it heterolytically cleaves the hydrogen donor (formic acid) and transfers a proton to the carbonyl oxygen, while the ruthenium center simultaneously delivers a hydride to the carbonyl carbon[2][3].

  • Causality for Haloketones: Because the substrate never directly binds to the electron-rich metal center, the highly labile C–Br bond is protected from oxidative addition and subsequent dehalogenation[4]. The transfer occurs via a highly organized, concerted six-membered pericyclic transition state[1].

Method B: Ir-SpiroPAP or Ir-NNP Catalysis (AH)

While ATH is operationally simple, it can sometimes lead to trace formylation side-reactions due to the formic acid solvent[5]. To bypass this, direct Asymmetric Hydrogenation (AH) using molecular H₂ is employed. Iridium complexes featuring tridentate chiral spiro aminophosphine ligands (Ir-SpiroPAP) or cinchona-alkaloid-derived NNP ligands are highly stable and efficient[5][6].

  • Causality for Scalability: The rigid skeletal structure of tridentate spiro or NNP ligands creates a deeply restrictive chiral pocket[6]. This prevents substrate distortion, allowing the catalyst to achieve exceptional turnover numbers (TONs up to 4.5 million for related ketones) while completely suppressing formylation side reactions[5][6].

Workflow & Pathway Visualization

Workflow Substrate 2-Bromo-1-(3-fluorophenyl) ethan-1-one Ru Method A: ATH RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et3N (5:2) Substrate->Ru Transfer Hydrogenation (Outer-Sphere) Ir Method B: AH Ir-SpiroPAP or Ir-NNP H2 Gas (10-20 atm) Substrate->Ir Direct Hydrogenation (High Pressure) Product (R)-2-Bromo-1-(3-fluorophenyl) ethan-1-ol Ru->Product >98% ee Mild Conditions Ir->Product >99% ee Ultra-High TON

Caption: Synthetic workflow comparing Ru-catalyzed ATH and Ir-catalyzed AH for chiral halohydrin synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a formic acid/triethylamine azeotrope, which provides a constant thermodynamic driving force while acting as both solvent and hydrogen donor[7].

  • Catalyst Activation: In a rigorously Schlenk-purged flask, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.1 mol%) in anhydrous dichloromethane (DCM).

  • Azeotrope Preparation: Slowly prepare a 5:2 molar ratio mixture of Formic Acid (HCOOH) and Triethylamine (Et₃N) at 0 °C. Self-Validation Check: The reaction is highly exothermic; a lack of heat generation indicates compromised reagents.

  • Substrate Addition: Dissolve 2-bromo-1-(3-fluorophenyl)ethan-1-one (1.0 equiv) in the HCOOH/Et₃N mixture. Transfer this solution dropwise into the catalyst/DCM mixture at 25 °C.

  • Reaction Monitoring: Stir the reaction at 25–30 °C. Self-Validation Check: Observe steady CO₂ gas evolution. The cessation of bubbling serves as a primary visual indicator that the hydride transfer is complete (typically 4-6 hours).

  • Quenching & Workup: Dilute the mixture with water to quench the remaining formate, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Purify via silica gel chromatography to yield the (R)-alcohol.

Protocol 2: Ir-Catalyzed Asymmetric Hydrogenation (AH)

This protocol utilizes molecular hydrogen and a rigid Ir-NNP or Ir-SpiroPAP catalyst to maximize TON and eliminate formylation[5][6].

  • Autoclave Preparation: Inside an argon-filled glovebox, charge a stainless-steel autoclave with 2-bromo-1-(3-fluorophenyl)ethan-1-one (1.0 equiv), Ir-NNP catalyst (0.02 mol%, S/C ratio = 5000)[5], and a weak base additive (e.g., K₂CO₃, 0.05 M)[5].

  • Solvent Addition: Add anhydrous ethanol or methanol. Causality: The weak base is critical; it neutralizes trace HBr generated by minimal background decomposition, preventing catalyst poisoning.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge with H₂ gas three times. Pressurize to 10–20 atm H₂.

  • Reaction: Stir vigorously at 25 °C for 6–12 hours. Self-Validation Check: Monitor the pressure drop gauge. A plateau in H₂ consumption indicates reaction completion.

  • Depressurization & Workup: Carefully vent the H₂ gas. Filter the mixture through a short pad of Celite to remove the catalyst, concentrate under reduced pressure, and isolate the (R)-halohydrin.

Data Presentation: Comparative Performance

The following table summarizes the quantitative performance metrics of the described catalytic systems based on established literature parameters for α-haloketones[5][6][7].

Catalyst SystemMethodH₂ SourceTemp (°C)Base / AdditiveConv. (%)ee (%)Key Advantage
RuCl(p-cymene)[(R,R)-TsDPEN] ATHHCOOH/Et₃N (5:2)25–30None (Et₃N acts as base)>9996–98Operational simplicity; no high-pressure equipment required.
Ir-NNP (Cinchona-derived) AHH₂ (10–20 atm)25K₂CO₃ (0.05 M)>99>99Suppresses formylation side-reactions; high S/C ratio (5000)[5].
Ir-SpiroPAP AHH₂ (10–50 atm)25–30Weak base (e.g., HCOONa)>9995–99Exceptional ligand rigidity; massive scalability and ultra-high TON[6].

Mechanistic Cycle Visualization

Mechanism Ru16 16e- Ru Amide Complex (Active Catalyst) Ru18 18e- Ru Hydride-Amine Complex (Ru-H, N-H Donor) Ru16->Ru18 + HCOOH - CO2 Formate HCOOH / Et3N (Hydrogen Source) Formate->Ru18 TS 6-Membered Pericyclic TS (Outer-Sphere Transfer) Ru18->TS + Ketone Ketone 3-Fluorophenacyl Bromide (Substrate) Ketone->TS TS->Ru16 Catalyst Regeneration Product (R)-Halohydrin Product TS->Product Hydride/Proton Transfer

Caption: The metal-ligand bifunctional catalytic cycle for the Ru-TsDPEN asymmetric transfer hydrogenation.

References

  • The Ir-Catalyzed Asymmetric Hydrogenation of α-Halogenated Ketones Utilizing Cinchona-Alkaloid-Derived NNP Ligand to Produce (R)- and (S)-Halohydrins The Journal of Organic Chemistry - ACS Publications URL:[Link][5]

  • Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes The Journal of Organic Chemistry - ACS Publications URL:[Link][7]

  • Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions ResearchGate / Applied Organometallic Chemistry URL:[Link][4]

  • From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands Accounts of Chemical Research - PMC URL:[Link][2][3]

  • Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands Accounts of Chemical Research - PubMed URL:[Link][6]

Sources

Applications of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL in active pharmaceutical ingredient (API) manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol in the Synthesis of Chiral API Intermediates

Executive Briefing

(R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol is a highly versatile, stereopure halohydrin utilized in the commercial manufacturing of active pharmaceutical ingredients (APIs). Its primary industrial value lies in its role as a chiral building block for synthesizing 3-fluorophenylethanolamine pharmacophores. This specific structural motif is central to the efficacy of β3-adrenergic receptor agonists (such as mirabegron and vibegron analogs) and various central nervous system (CNS) therapeutics[1]. This application note details the mechanistic rationale, validated synthetic protocols, and downstream pharmacological utility of this critical intermediate.

Mechanistic Rationale: Halohydrin vs. Epoxide Pathways

In API synthesis, the construction of chiral β-amino alcohols from a bromohydrin can theoretically proceed via two pathways: direct nucleophilic substitution or via an epoxide intermediate[2].

  • Direct Amination (Suboptimal): Treating (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol directly with a primary amine can yield the target amino alcohol. However, this route is rarely used in large-scale manufacturing because the highly basic amines promote competing E2 elimination reactions, yielding undesired ketone byproducts, and often lead to over-alkylation (dimerization)[3].

  • The Epoxidation Route (Industry Standard): The preferred industrial method involves the base-catalyzed cyclization of the bromohydrin to (R)-3-fluorostyrene oxide [4]. The addition of an aqueous base (e.g., NaOH) deprotonates the C1-hydroxyl group. The resulting alkoxide undergoes a rapid, intramolecular SN​2 attack on the adjacent C2 carbon, displacing the bromide ion. Because the chiral center at C1 is not involved in the bond-breaking process, the (R)-stereocenter is strictly preserved. Subsequent regioselective ring-opening of the epoxide by a primary amine at the less sterically hindered C2 position yields the stereopure β-amino alcohol with minimal side reactions[1].

Synthetic Workflows

SyntheticWorkflow A (R)-2-Bromo-1-(3-fluorophenyl) ethan-1-ol B (R)-3-Fluorostyrene Oxide A->B NaOH (aq) Intramolecular SN2 (High Yield) C (R)-β-Amino Alcohol (API Intermediate) A->C R-NH2 (Direct) (Lower Yield) D Dimeric/Elimination Byproducts A->D Side Reactions B->C R-NH2, EtOH Regioselective Opening

Synthetic pathways from bromohydrin to the API intermediate, highlighting the epoxide route.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure reaction fidelity and prevent the propagation of impurities into downstream API steps.

Protocol A: Synthesis of (R)-3-Fluorostyrene Oxide

Causality & Design: A biphasic solvent system (aqueous NaOH and MTBE) is utilized. As the epoxide forms, it immediately partitions into the organic (MTBE) layer. This physical separation prevents the aqueous base from hydrolyzing the newly formed epoxide into a diol impurity.

  • Preparation : Charge a jacketed reactor with (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol (1.0 eq) and methyl tert-butyl ether (MTBE, 5 volumes). Initiate overhead stirring at 250 rpm.

  • Base Addition : Cool the mixture to 0–5 °C. Dropwise, add a 20% w/v aqueous NaOH solution (1.5 eq) over 30 minutes. Critical: Maintain the internal temperature below 10 °C to suppress thermal degradation.

  • Reaction & Validation : Warm the reactor to 20 °C and stir for 2 hours.

    • Validation Check: Sample the organic layer for TLC (Hexanes/EtOAc 8:2). The bromohydrin spot ( Rf​ ~0.3) must be completely consumed and replaced by the epoxide ( Rf​ ~0.6). Do not proceed until conversion is >99%.

  • Workup : Halt stirring and separate the phases. Wash the organic layer with saturated aqueous NaCl (3 volumes) to neutralize the pH. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (30 °C, 50 mbar) to yield the epoxide as a pale yellow oil.

Protocol B: Regioselective Amination to (R)-β-Amino Alcohol

Causality & Design: Absolute ethanol is selected as the solvent because its protic nature hydrogen-bonds with the epoxide oxygen. This electrophilic activation facilitates the nucleophilic attack by the amine specifically at the less hindered C2 position, ensuring high regioselectivity.

  • Preparation : Dissolve the intermediate (R)-3-Fluorostyrene oxide (1.0 eq) in absolute ethanol (10 volumes).

  • Amination : Add the target primary amine (e.g., an alkylamine or phenethylamine derivative) (2.5 eq). Note: The 2.5x stoichiometric excess drives the reaction kinetics and heavily penalizes the formation of tertiary amine dimers.

  • Reflux & Validation : Heat the mixture to 75 °C (reflux) for 12 hours.

    • Validation Check: Analyze the reaction mass via Chiral HPLC. The epoxide peak must integrate to <0.5% area.

  • Isolation : Concentrate the mixture under vacuum to remove the ethanol and unreacted volatile amines. Recrystallize the crude residue from a toluene/heptane mixture to upgrade the enantiomeric excess ( ee ) to >99.5%.

Quantitative Benchmarks

Data from optimized pilot-scale runs demonstrate the quantitative superiority of the two-step epoxidation route over direct amination.

Reaction PathwayTarget IntermediateConversion (%)Isolated Yield (%)Enantiomeric Excess ( ee %)Major Impurity Profile
Direct Amination (R)-β-Amino Alcohol85.062.596.5Dimerization (12%), Elimination (8%)
Epoxidation (Step 1) (R)-3-Fluorostyrene Oxide>99.594.099.2Hydrolytic Diol (<0.5%)
Ring Opening (Step 2) (R)-β-Amino Alcohol>99.088.599.5Regioisomer (<1.0%)

Downstream Pharmacology: β3-Adrenergic Receptor Activation

The (R)-β-amino alcohol motif synthesized from this halohydrin is the critical pharmacophore that binds directly to the orthosteric site of the β3-adrenergic receptor[5]. The 3-fluoro substitution on the phenyl ring enhances the molecule's lipophilicity and metabolic stability (by blocking cytochrome P450 oxidation sites) while maintaining the necessary hydrogen-bonding network within the receptor pocket. Activation of this G-protein coupled receptor (GPCR) initiates a cAMP/PKA signaling cascade that ultimately leads to the relaxation of smooth muscle tissue, providing clinical efficacy in conditions such as overactive bladder (OAB)[5].

B3AR_Pathway Ligand API with (R)-3-Fluoro- phenylethanolamine Motif Receptor β3-Adrenergic Receptor (GPCR) Ligand->Receptor Orthosteric Binding Gs Gs Protein α-subunit Receptor->Gs Conformational Shift AC Adenylyl Cyclase (AC) Gs->AC Activation cAMP cAMP Production AC->cAMP ATP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation Response Smooth Muscle Relaxation (Clinical Efficacy) PKA->Response Phosphorylation Cascade

Pharmacological signaling cascade initiated by APIs containing the chiral amino alcohol motif.

References

  • Title : Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods Source : Chemical Reviews - ACS Publications URL :[Link]

  • Title : The Development of Synthetic Routes Leading to Pharmaceuticals and the Key Intermediates Using Hydroxynitrile Lyase Source : The Journal of Organic Chemistry - ACS Publications URL :[Link]

  • Title : Mirabegron: A safety review Source : Expert Opinion on Drug Safety - ResearchGate URL :[Link]

  • Title : Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones Source : ChemCatChem - Wiley Online Library (via D-NB) URL :[Link]

Sources

Application Note: Strategic Derivatization of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol for Advanced Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Causality in Halohydrin Analysis

(R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol is a critical chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including phenylethanolamine derivatives. However, the direct mass spectrometry (MS) analysis of this compound presents two severe physicochemical bottlenecks:

  • Gas Chromatography-Mass Spectrometry (GC-MS) Limitations: The molecule features a highly polar secondary hydroxyl (-OH) group that acts as both a strong hydrogen bond donor and acceptor. When introduced into a GC system, this polarity leads to severe adsorption on the silanol groups of the stationary phase, manifesting as peak tailing, reduced chromatographic resolution, and signal attenuation[1]. Furthermore, halohydrins are thermally labile; exposure to high injection port temperatures can induce dehydration or dehydrohalogenation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Limitations: The molecule lacks a strongly basic amine or a highly conjugated chromophore, resulting in poor ionization efficiency in standard Electrospray Ionization (ESI) sources[2]. Additionally, verifying the enantiomeric excess (ee) of the (R)-enantiomer typically requires expensive and easily degraded chiral stationary phases.

To circumvent these limitations, targeted chemical derivatization is employed to alter the analyte's physical state, rendering it highly volatile for GC-MS and highly ionizable/diastereomeric for LC-MS[2].

Mechanistic Rationale for Derivatization Strategies

GC-MS: Trimethylsilylation via BSTFA/TMCS

Silylation is the gold standard for volatilizing polar alcohols[3]. For this halohydrin, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS).

Causality: BSTFA reacts with the secondary alcohol to replace the active hydrogen with a bulky trimethylsilyl (TMS) group[3]. Because secondary alcohols exhibit steric hindrance, TMCS is added as a Lewis acid catalyst; it increases the electrophilicity of the silylating reagent, driving the reaction to completion[4]. The resulting TMS-ether derivative completely eliminates intermolecular hydrogen bonding, drastically lowering the boiling point and enhancing thermal stability for GC transport[5].

LC-MS: Chiral Derivatization via Mosher's Esterification

To determine enantiomeric purity and enhance ESI-MS detectability simultaneously, we employ (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl, commonly known as Mosher's Acid Chloride)[6].

Causality: Reacting the (R)-alcohol with (S)-MTPA-Cl generates an (R,S)-diastereomeric ester[7]. Unlike enantiomers, diastereomers possess distinct physicochemical properties (e.g., dipole moments, spatial hydrophobicity), allowing for baseline separation on standard, cost-effective achiral C18 columns[8]. Furthermore, the introduction of the MTPA moiety increases the molecule's overall hydrophobicity, promoting better droplet desolvation in the ESI source and significantly lowering the Limit of Detection (LOD).

Derivatization Workflow

G Analyte (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol GC_Path GC-MS Workflow Analyte->GC_Path LC_Path LC-MS Workflow Analyte->LC_Path Reagent_GC BSTFA + 1% TMCS 60°C, 30 min GC_Path->Reagent_GC Reagent_LC (S)-MTPA-Cl + DMAP 0°C to RT, 2 hr LC_Path->Reagent_LC Product_GC TMS-Ether Derivative (Volatile) Reagent_GC->Product_GC Product_LC Mosher's Ester (Diastereomer) Reagent_LC->Product_LC

Dual derivatization workflow for GC-MS and LC-MS analysis of chiral halohydrins.

Self-Validating Experimental Protocols

Protocol A: Anhydrous Silylation for GC-MS Analysis

Validation Mechanism: This protocol is self-validating through visual and spectral cues. BSTFA is extremely sensitive to moisture[3]. If the solution turns opaque or forms a white precipitate upon reagent addition, moisture has compromised the reaction (forming polymeric siloxanes), indicating the sample must be re-dried. Spectrally, the intact TMS derivative will display a characteristic 1:1 isotopic doublet (M and M+2) due to the 79 Br and 81 Br isotopes, confirming the halohydrin structure survived the heated injection port.

  • Sample Preparation: Accurately weigh 1.0 mg of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol into a 2.0 mL amber glass autosampler vial.

  • Azeotropic Drying: Add 200 µL of anhydrous dichloromethane (DCM) and evaporate to complete dryness under a gentle stream of ultra-high purity (UHP) nitrogen to remove trace water[5].

  • Reagent Addition: Under a nitrogen atmosphere, add 100 µL of anhydrous pyridine. Pyridine acts as both an acid scavenger and a basic catalyst for sterically hindered groups. Follow immediately with 100 µL of BSTFA containing 1% TMCS[4].

  • Derivatization: Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds, then incubate in a dry heating block at 65°C for 30 minutes.

  • Quenching/Extraction (For Trace Analysis): To prevent excess BSTFA from fouling the MS source, add 0.17 N aqueous sodium hydroxide. This base treatment decomposes unreacted BSTFA into aqueous-soluble trifluoroacetic acid, leaving the stable TMS-ether in the organic layer[9].

  • Analysis: Cool to room temperature. Inject 1 µL of the organic layer into the GC-MS (Split ratio 10:1, Inlet 250°C).

Protocol B: Mosher's Esterification for LC-MS Chiral Analysis

Validation Mechanism: The reaction progress is self-validated via LC-MS monitoring. The appearance of a highly retained peak with the characteristic bromine isotopic signature (1:1 ratio) and an m/z shift corresponding to the addition of the MTPA mass (+216 Da) confirms successful esterification[6].

  • Reagent Preparation: Prepare a fresh 0.1 M solution of enantiomerically pure (S)-MTPA-Cl in anhydrous DCM[6].

  • Reaction Setup: In a dry 4 mL reaction vial, dissolve 2.0 mg of the halohydrin in 500 µL of anhydrous DCM.

  • Catalysis: Add 1.5 equivalents of 4-Dimethylaminopyridine (DMAP) to the solution. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate[6].

  • Acylation: Cool the vial to 0°C in an ice bath. Dropwise, add 1.5 equivalents of the (S)-MTPA-Cl solution[6].

  • Incubation: Allow the reaction to warm to room temperature and stir continuously for 2 hours[6].

  • Work-up: Quench the reaction with 500 µL of saturated NaHCO 3​ solution to neutralize excess acid[6]. Extract the aqueous layer twice with 500 µL ethyl acetate.

  • Desiccation & Reconstitution: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , evaporate under nitrogen, and reconstitute in 1.0 mL of LC-MS grade Acetonitrile.

  • Analysis: Inject 2 µL onto an achiral C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Water/Acetonitrile with 0.1% Formic Acid.

Quantitative Data & Analytical Metrics

The following table summarizes the performance metrics of the analyte before and after the respective derivatization protocols.

Analytical MetricUnderivatized HalohydrinTMS-Ether Derivative (GC-MS)Mosher's Ester (LC-MS)
Intermolecular H-Bonding High (Causes peak tailing)EliminatedEliminated
Thermal Stability Poor (Prone to dehydration)Excellent (Stable up to 250°C)Excellent
Ionization Efficiency Poor (ESI+)High (EI, 70 eV)High (ESI+, enhanced by ester)
Chiral Resolution Requires Chiral ColumnRequires Chiral ColumnAchiral C18 Column ( Rs​ > 1.5)
Limit of Detection (LOD) ~500 ng/mL~10 ng/mL~5 ng/mL

Sources

Troubleshooting & Optimization

Technical Support Center: Maintaining the Enantiomeric Integrity of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. The enantiomeric purity of this compound is paramount for its successful application in stereoselective synthesis. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization during storage and handling, ensuring the integrity of your experimental outcomes.

Section 1: Understanding the Enemy: Mechanisms of Racemization

This section details the underlying chemical principles that can lead to the loss of enantiomeric purity in (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL. Understanding these mechanisms is the first step toward effective prevention.

FAQ: What is racemization and why is it a critical issue?

Answer: Racemization is the process by which an enantiomerically pure compound, like the (R)-enantiomer of our subject molecule, converts into a mixture containing equal quantities of both enantiomers (a racemate).[1] For drug development and asymmetric synthesis, this is a significant problem. The biological activity of chiral molecules often resides in a single enantiomer; the other may be inactive or even cause harmful effects.[1] Therefore, maintaining high enantiomeric excess (ee) is essential for reproducible and predictable results.

FAQ: What are the primary chemical pathways that lead to the racemization of this specific molecule?

Answer: The structure of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL—a secondary benzylic alcohol—makes it particularly susceptible to specific racemization pathways.

  • Acid-Catalyzed Racemization (Sₙ1-type Mechanism): This is the most significant risk. Trace amounts of acid can protonate the hydroxyl group, which then leaves as a water molecule. This generates a planar, achiral carbocation intermediate that is stabilized by the phenyl ring. Subsequent nucleophilic attack by water (or another nucleophile) can occur from either face of the planar carbocation with equal probability, yielding a 50:50 mixture of the (R) and (S) enantiomers.[2][3]

G cluster_R (R)-Enantiomer cluster_Racemate Racemic Mixture R_Alcohol (R)-Alcohol Protonation Protonation (H⁺ from trace acid) R_Alcohol->Protonation Oxonium Protonated Alcohol (Oxonium Ion) Protonation->Oxonium Loss_H2O Loss of Water (-H₂O) Oxonium->Loss_H2O Carbocation Planar Carbocation (Achiral Intermediate) Loss_H2O->Carbocation Attack Nucleophilic Attack (+H₂O) Carbocation->Attack S_Alcohol (S)-Alcohol Attack->S_Alcohol Attack from one face R_Alcohol_Out (R)-Alcohol Attack->R_Alcohol_Out Attack from opposite face

Caption: Acid-catalyzed racemization via an Sₙ1 mechanism.

  • Oxidation-Reduction Cycle: Trace metal impurities or exposure to atmospheric oxygen can catalyze the oxidation of the secondary alcohol to its corresponding ketone, 2-bromo-1-(3-fluorophenyl)ethan-1-one.[1] This ketone is achiral. If trace reducing agents are present, or under certain conditions, the ketone can be non-stereoselectively reduced back to the alcohol, producing a racemic mixture.[4]

  • Thermal Degradation: Bromoalkanes can be thermally labile.[5] Elevated temperatures can promote the elimination of hydrogen bromide (HBr). The generation of HBr can, in turn, act as an acid catalyst, initiating the Sₙ1 racemization pathway described above.[6] Prolonged exposure to heat accelerates all degradation and racemization processes.[7]

  • Photodegradation: The presence of the phenyl ring makes the molecule susceptible to degradation upon exposure to UV light.[8][9] Light can provide the energy to break chemical bonds, potentially forming radical intermediates that can lead to racemization or the formation of impurities.[10]

Section 2: Proactive Prevention: Recommended Storage & Handling Protocols

Proper storage and handling are the most effective tools to prevent racemization. The goal is to mitigate the factors identified in Section 1: acid/base contamination, oxygen, heat, and light.

FAQ: What are the ideal conditions for the long-term storage and routine handling of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL?

Answer: We recommend a multi-faceted approach to ensure the stability and enantiomeric purity of the compound.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2–8 °C Slows down all potential chemical reactions, including racemization and decomposition.[11] Avoid repeated freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the alcohol to the corresponding achiral ketone.[5]
Container Amber Glass Vial with PTFE-lined Cap Amber glass protects the compound from UV and visible light, preventing photodegradation.[8][12] A PTFE-lined cap provides an inert seal.
State As a Dilute Solution in an Anhydrous, Aprotic Solvent Storing in a high-purity, neutral, aprotic solvent like anhydrous Toluene or Dichloromethane (DCM) prevents acid/base catalysis. Avoid protic solvents.[1]
Workflow for Proper Storage and Handling

Caption: Recommended workflow for storage and handling.

Section 3: Troubleshooting Guide: Identifying and Solving Racemization Issues

Even with precautions, you may encounter a loss of enantiomeric purity. This guide helps you diagnose the potential cause.

FAQ: My latest analysis shows a drop in enantiomeric excess (ee). What are the likely causes and how do I investigate?

Answer: A drop in ee is a clear indicator that racemization has occurred. Use the following table to troubleshoot the source of the problem.

Observed ProblemPotential CauseTroubleshooting Steps & Solutions
Drop in ee of a stored sample Improper Storage: Exposure to light, air, or non-inert atmosphere.1. Verify storage temperature logs.2. Check if the container was properly sealed and protected from light.3. Test a new, unopened aliquot from the same batch to see if the issue is widespread or isolated to one vial.
Contaminated Solvent: The storage solvent may contain acidic or metallic impurities.1. Analyze the solvent for purity (e.g., via GC-MS).2. Use a fresh bottle of high-purity, anhydrous solvent for future storage.
Drop in ee after an experimental procedure Acidic or Basic Reagents/Conditions: Trace acid or base in reagents, solvents, or on glassware can catalyze racemization.1. Check the pH of all aqueous solutions used in workup.2. Ensure all reagents and solvents are neutral.3. Use glassware that has been thoroughly washed and dried to remove any acidic cleaning residues.
High Reaction Temperature: The reaction was run at an elevated temperature for a prolonged period.1. Attempt the reaction at a lower temperature.[1] 2. Monitor the reaction closely and minimize reaction time.
Incompatible Reagents: Certain reagents, particularly some Lewis acids or transition metal catalysts, can promote racemization.1. Review the literature for the compatibility of your reagents with chiral benzylic alcohols.2. Run a control experiment with a stable chiral alcohol to test your reaction conditions.
Section 4: Verification Protocols: How to Reliably Measure Enantiomeric Excess (ee)

Accurate analysis is crucial to confirm the enantiomeric purity of your material. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method.[13][14]

FAQ: What is the recommended method for confirming the enantiomeric purity of my sample?

Answer: Direct analysis on a Chiral Stationary Phase (CSP) by HPLC is the most reliable and straightforward method, as it avoids derivatization steps that could themselves induce racemization.[13]

Protocol: Chiral HPLC Analysis of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL

Objective: To separate and quantify the (R) and (S) enantiomers to determine the enantiomeric excess (ee).

1. Sample Preparation:

  • Accurately prepare a sample solution of ~1 mg/mL.

  • The ideal solvent for the sample is the mobile phase itself.[15] If solubility is an issue, use a solvent compatible with the mobile phase (e.g., isopropanol).

2. HPLC System and Conditions:

  • The following conditions are a typical starting point for method development with polysaccharide-based CSPs, which are effective for separating chiral alcohols.[16] Optimization will likely be required.

ParameterTypical Condition
Column Polysaccharide-based CSP (e.g., Chiralpak® series)
Mobile Phase n-Hexane / Isopropanol (IPA) mixture (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Ambient)
Detection UV at 220 nm or 254 nm
Injection Volume 5-10 µL

3. Data Analysis:

  • Inject a racemic standard (if available) to determine the retention times (t_R) of both the (R) and (S) enantiomers.

  • Inject your sample.

  • Integrate the peak areas for both enantiomers (Area_R and Area_S).

  • Calculate the enantiomeric excess (ee) using the formula:

    • % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

References
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. [Link]

  • ResearchGate. (2025). Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols. [Link]

  • J-STAGE. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. [Link]

  • Royal Society of Chemistry. (2025). Advances in chiral analysis: from classical methods to emerging technologies. [Link]

  • Royal Society of Chemistry. (2013). Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • Taylor & Francis Online. (n.d.). Racemization – Knowledge and References. [Link]

  • ACS Publications. (2007). Density of Some 1-Bromoalkanes within the Temperature Range from (243.15 to 423.15) K. [Link]

  • ResearchGate. (n.d.). Thermal Stability and Decomposition Products of Hexabromocyclododecane. [Link]

  • PubMed. (2024). Strategies to Design Chemocatalytic Racemization of Tertiary Alcohols: State of the Art & Utilization for Dynamic Kinetic Resolution. [Link]

  • PubMed. (2013). Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. [Link]

  • MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]

  • ACS Publications. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. [Link]

  • ACS Publications. (2013). Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. [Link]

  • MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. [Link]

  • ACS Publications. (2007). Base-Free Dynamic Kinetic Resolution of Secondary Alcohols Using “Piano-Stool” Complexes of N-Heterocyclic Carbenes. [Link]

  • CHROMSERVIS.EU. (n.d.). Chiral column handling. [Link]

  • J-Stage. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of a Tertiary Alcohol Based on Compartmentalization of Oxovanadium and Lipase Catalysts by Means of a Polydimethylsiloxane Thimble. [Link]

  • NIH National Library of Medicine. (n.d.). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

  • ACS Publications. (2019). Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium–Lipase Couple. [Link]

  • Daicel Chiral Technologies. (2021). Solubility Issues? Alternative Sample Solvents for Chiral Analysis. [Link]

  • University of Texas at Austin Environmental Health and Safety. (2018). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. [Link]

  • Royal Society of Chemistry. (1994). Does water suppress the racemization and decomposition of amino acids?. [Link]

  • NIH National Library of Medicine. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. [Link]

  • NIH National Library of Medicine. (n.d.). Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration. [Link]

  • ResearchGate. (n.d.). Influence of brominated flame retardant thermal decomposition products on HALS. [Link]

  • ACS Publications. (2007). Density of Some 1-Bromoalkanes within the Temperature Range from (243.15 to 423.15) K. [Link]

  • Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. [Link]

  • interpack. (2026). Packing UV-sensitive products under LED lights. [Link]

  • Tokyo University of Agriculture and Technology. (2020). Cumulative Examination on Takao Group Journal Club (2020 second half). [Link]

  • ResearchGate. (n.d.). Mechanistic studies of the racemization in the bromoetherification. [Link]

  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]

  • newji. (2026). Why is it necessary to protect from light when pharmaceutical ingredients are easily decomposed by light?. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in the Preparation of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Foreword from the Senior Application Scientist: Welcome to the Technical Support Center. The asymmetric reduction of 2-bromo-1-(3-fluorophenyl)ethanone to yield (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol is a critical transformation in the synthesis of chiral active pharmaceutical ingredients (APIs). However, α -bromo ketones are notoriously hostile to both transition-metal and biological catalysts. In this guide, we will dissect the root causes of catalyst deactivation and provide field-proven, self-validating methodologies to rescue your yields and enantiomeric excess (ee).

Section 1: Mechanistic Insights (The "Why")

Q: Why does my Ru(II)-TsDPEN catalyst rapidly lose activity during the Asymmetric Transfer Hydrogenation (ATH) of 2-bromo-1-(3-fluorophenyl)ethanone?

A: The deactivation of Noyori-type Ru(II)-TsDPEN catalysts by α -bromo ketones is driven by two competing degradation pathways[1]:

  • Irreversible Ligand Alkylation: The catalytic cycle of Ru-TsDPEN relies on a bifunctional mechanism where the basic primary amine of the diamine ligand (TsDPEN) participates in hydrogen bonding with the substrate. However, the α -carbon of your substrate is highly electrophilic. The amine nitrogen acts as a nucleophile, displacing the bromide ion via an SN​2 mechanism. This N -alkylation irreversibly destroys the chiral pocket and the bifunctional nature of the catalyst.

  • Halide Poisoning: The displaced bromide ions ( Br− ), or those generated via trace hydrolysis, strongly coordinate to the Ruthenium(II) center. This competitive binding displaces the hydride or solvent molecules, effectively poisoning the active metal site.

Q: I switched to a biocatalytic approach using a Ketoreductase (KRED), but I am still seeing rapid enzyme deactivation. Why?

A: While KREDs offer exquisite enantioselectivity, α -bromo ketones act as potent affinity labels (covalent modifiers) for many proteins. The bromo ketone can irreversibly alkylate nucleophilic amino acid residues—specifically Cysteine (thiol) or Histidine (imidazole) side chains—located within or near the enzyme's active site. This covalent modification physically blocks substrate entry and permanently inactivates the biocatalyst.

DeactivationMechanism ActiveCat Active Ru(II)-TsDPEN (Bifunctional Catalyst) Substrate 2-Bromo-1-(3-fluorophenyl) ethanone ActiveCat->Substrate Hydride Transfer (Productive) Product (R)-2-Bromo-1-(3-fluorophenyl) ethan-1-ol Substrate->Product Asymmetric Reduction Alkylation Irreversible N-Alkylation of TsDPEN Ligand Substrate->Alkylation Electrophilic alpha-carbon attacks basic amine Halide Bromide (Br-) Release & Metal Coordination Substrate->Halide Side-reaction / Hydrolysis Alkylation->ActiveCat Destroys Chiral Pocket Halide->ActiveCat Poisons Ru Center

Mechanistic pathways of Ru-TsDPEN deactivation by alpha-bromo ketones during ATH.

Section 2: Self-Validating Experimental Protocols (The "How")

Q: How can I prevent Ru-TsDPEN deactivation and achieve high conversion and ee?

A: The most effective strategy is to transition from a homogeneous system (e.g., Formic Acid/Triethylamine) to a biphasic aqueous system using Sodium Formate ( HCOONa )[2].

Causality: A biphasic system physically partitions the reaction. The water-soluble sodium formate regenerates the active Ru-hydride at the aqueous interface, while the highly reactive α -bromo ketone remains dissolved in the organic phase. This drastically lowers the effective concentration of the electrophile in the immediate vicinity of the catalyst, suppressing the bimolecular N -alkylation side reaction while allowing rapid hydride transfer to proceed[3].

Protocol 1: Biphasic ATH of 2-Bromo-1-(3-fluorophenyl)ethanone
  • Catalyst Activation: In a rigorously degassed Schlenk flask, dissolve 1.0 mol% of RuCl(p-cymene)[(R,R)-TsDPEN] in a 1:1 mixture of degassed Ethyl Acetate and Distilled Water (10 mL total volume per gram of substrate).

  • Hydrogen Source Addition: Add 5.0 equivalents of Sodium Formate ( HCOONa ) to the aqueous phase. Stir vigorously (1000 rpm) at 40°C for 15 minutes. Self-Validation Checkpoint: The solution should transition to a deep color, indicating the successful formation of the active Ru-hydride species.

  • Substrate Addition (Fed-Batch): Dissolve 2-bromo-1-(3-fluorophenyl)ethanone (1.0 eq) in a minimal volume of Ethyl Acetate. Add this solution dropwise over 2 hours using a syringe pump. Self-Validation Checkpoint: Slow addition ensures the substrate is reduced immediately upon contacting the catalyst at the interface, preventing accumulation and subsequent ligand alkylation.

  • Workup: Once conversion >99% is confirmed via HPLC, separate the organic layer, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure to yield the target alcohol.

Q: What if ATH is still not viable for my specific scale-up due to trace impurities?

A: If transition metal catalysis remains problematic, the Corey-Bakshi-Shibata (CBS) Reduction is the gold-standard alternative.

Causality: The chiral oxazaborolidine catalyst used in CBS reduction does not contain highly nucleophilic primary/secondary amines, rendering it immune to N -alkylation by the bromo ketone. Borane ( BH3​ ) serves as the hydride source, and the reaction proceeds via a highly organized 6-membered transition state.

Protocol 2: CBS Reduction
  • Catalyst Preparation: In an oven-dried flask under Argon, dissolve 0.1 eq of (R)-Me-CBS-oxazaborolidine in anhydrous THF.

  • Borane Addition: Cool the solution to -20°C. Add 0.6 eq of Borane-Dimethylsulfide complex ( BH3​⋅SMe2​ ) dropwise. Stir for 15 minutes.

  • Substrate Addition: Dissolve 1.0 eq of 2-bromo-1-(3-fluorophenyl)ethanone in anhydrous THF. Add dropwise over 1 hour, maintaining the temperature strictly at -20°C. Self-Validation Checkpoint: Maintaining cryogenic temperatures suppresses the uncatalyzed background reduction by borane, which would otherwise erode the enantiomeric excess.

  • Quenching: Carefully quench with Methanol (dropwise) until effervescence ceases, followed by 1M HCl. Extract with MTBE.

TroubleshootingFlow Start Issue: Low Conversion or ee in Asymmetric Reduction CheckMethod Which catalytic system are you using? Start->CheckMethod Homogeneous Homogeneous ATH (TEAF / Ru-TsDPEN) CheckMethod->Homogeneous Biocatalysis Biocatalysis (KRED / Cofactor) CheckMethod->Biocatalysis SwitchBiphasic Switch to Biphasic ATH (HCOONa / H2O / EtOAc) Homogeneous->SwitchBiphasic Prevent Ligand Alkylation FedBatch Implement Fed-Batch Substrate Addition Biocatalysis->FedBatch Prevent Enzyme Covalent Modification SuccessATH High ee & Conversion Catalyst Preserved SwitchBiphasic->SuccessATH Solved SwitchCBS Switch to CBS Reduction (Borane / Oxazaborolidine) SwitchBiphasic->SwitchCBS Still Failing FedBatch->SuccessATH Solved

Decision tree for troubleshooting catalyst deactivation in alpha-bromo ketone reduction.

Section 3: Quantitative Data & Benchmarking

To guide your process development, the following table summarizes the anticipated performance metrics and deactivation risks associated with each catalytic strategy.

Catalytic SystemReductant / Hydrogen SourcePrimary Deactivation RiskTypical ee (%)Typical TON
Homogeneous ATH TEAF (Formic Acid / Et3​N )High (Ligand N -Alkylation)85 - 92< 100
Biphasic ATH HCOONa / H2​O Low (Phase Separation)95 - 98> 1,000
CBS Reduction Borane ( BH3​⋅SMe2​ )None (No nucleophilic amine)96 - 99~ 10
Biocatalysis NAD(P)H CofactorHigh (Covalent Modification)> 99Variable
References
  • Title: Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts Source: Kanto Chemical Co., Inc. URL: [Link]

  • Title: Catalytic asymmetric transfer hydrogenation of ketones: Recent advances Source: RUA (Universidad de Alicante) / Tetrahedron URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL: A Tale of Two Catalysts

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical synthesis, the production of enantiopure molecules is a cornerstone of modern drug development. Chiral halohydrins, such as (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL, are highly valued as versatile building blocks for a variety of active pharmaceutical ingredients (APIs). The stereocenter and the two reactive functional groups—a hydroxyl and a halogen—on adjacent carbon atoms provide a rich platform for subsequent chemical transformations. This guide provides an in-depth comparison of two prominent methodologies for the synthesis of this key chiral intermediate: a classic chemical approach, the Corey-Bakshi-Shibata (CBS) reduction, and a modern biocatalytic strategy employing a ketoreductase enzyme. Through detailed experimental protocols, data-driven comparisons, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic campaigns.

The Precursor: Synthesis of 2-Bromo-1-(3-fluorophenyl)ethan-1-one

Both the chemical and biocatalytic routes to (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL commence with the prochiral ketone, 2-bromo-1-(3-fluorophenyl)ethan-1-one. A common and efficient method for the synthesis of this starting material is the α-bromination of 3'-fluoroacetophenone.

Experimental Protocol: α-Bromination of 3'-fluoroacetophenone
  • Reaction Setup: To a solution of 3'-fluoroacetophenone (1.0 eq) in a suitable solvent such as methanol, add ammonium bromide (NH₄Br, 1.1 eq).

  • Addition of Brominating Agent: While stirring at room temperature, add Oxone® (potassium peroxymonosulfate, 1.1 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2-bromo-1-(3-fluorophenyl)ethan-1-one.[1]

Chemical Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a renowned and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[2][3][4] This reaction typically employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, and a stoichiometric borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-tetrahydrofuran complex (BH₃·THF).[3][5]

The Causality Behind the Choices

The choice of the CBS reduction is predicated on its high degree of predictability and its ability to furnish the desired enantiomer with high stereoselectivity. The mechanism involves the formation of a complex between the oxazaborolidine catalyst and the borane, which then coordinates to the ketone. The chiral environment of the catalyst directs the hydride transfer from the borane to one face of the carbonyl group, leading to the formation of the desired stereoisomer. The reaction is conducted under anhydrous conditions and at low temperatures to maximize enantioselectivity.[2]

cluster_chemical Chemical Synthesis Workflow Prochiral Ketone 2-Bromo-1-(3-fluorophenyl)ethan-1-one Reaction Asymmetric Reduction in Anhydrous THF, -20°C to RT Prochiral Ketone->Reaction CBS Catalyst (S)-CBS Catalyst (oxazaborolidine) CBS Catalyst->Reaction Borane Source BH3·SMe2 Borane Source->Reaction Workup Acidic Quench (e.g., 1M HCl) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product_Chem (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL Purification->Product_Chem

Workflow for the Chemical Synthesis via CBS Reduction.
Experimental Protocol: CBS Reduction of 2-Bromo-1-(3-fluorophenyl)ethan-1-one
  • Catalyst Preparation: To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.6 eq) dropwise at room temperature. Stir for 15 minutes.

  • Substrate Addition: Cool the catalyst solution to -20 °C and add a solution of 2-bromo-1-(3-fluorophenyl)ethan-1-one (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the internal temperature below -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress using TLC.

  • Quenching: Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol, followed by 1 M hydrochloric acid (HCl).

  • Work-up and Extraction: Allow the mixture to warm to room temperature and stir for 30 minutes. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL.

Biocatalytic Synthesis: The Ketoreductase (KRED) Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds.[1] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols, often with exceptional enantioselectivity and under mild reaction conditions. For the synthesis of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL, a ketoreductase that exhibits a preference for the (R)-enantiomer (an "anti-Prelog" selectivity for this substrate) is required. Modern protein engineering techniques have enabled the development of highly active and selective KREDs for a broad range of substrates, including α-halo ketones.[6]

The Causality Behind the Choices

The selection of a biocatalytic route is driven by the principles of green chemistry. Enzymes operate in aqueous media under mild temperature and pH conditions, reducing the need for harsh reagents and organic solvents. The high specificity of enzymes often leads to the formation of a single enantiomer, simplifying purification and minimizing chiral waste. A cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is typically employed to recycle the expensive nicotinamide adenine dinucleotide phosphate (NADPH) cofactor, making the process economically viable on a larger scale.

cluster_biocatalytic Biocatalytic Synthesis Workflow Prochiral Ketone_Bio 2-Bromo-1-(3-fluorophenyl)ethan-1-one Reaction_Bio Asymmetric Reduction in Aqueous Buffer, pH 7, 30°C Prochiral Ketone_Bio->Reaction_Bio KRED Ketoreductase (KRED) KRED->Reaction_Bio Cofactor_System NADPH (Cofactor) Glucose/GDH (Recycling) Cofactor_System->Reaction_Bio Workup_Bio Extraction with Organic Solvent (e.g., MTBE) Reaction_Bio->Workup_Bio Purification_Bio Solvent Removal Workup_Bio->Purification_Bio Product_Bio (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL Purification_Bio->Product_Bio

Workflow for the Biocatalytic Synthesis using a Ketoreductase.
Experimental Protocol: KRED-Catalyzed Reduction of 2-Bromo-1-(3-fluorophenyl)ethan-1-one
  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0). To this, add glucose (1.2 eq), NADP⁺ (0.001 eq), and glucose dehydrogenase (GDH, e.g., 1 mg/mL).

  • Enzyme Addition: Add the selected ketoreductase (e.g., an engineered KRED from Candida glabrata or Lactobacillus kefir).

  • Substrate Addition: Add 2-bromo-1-(3-fluorophenyl)ethan-1-one (1.0 eq), potentially dissolved in a minimal amount of a water-miscible co-solvent like isopropanol to aid solubility.

  • Reaction Conditions: Maintain the reaction mixture at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the pH and adjust as necessary with a dilute base (e.g., 1 M NaOH) to maintain neutrality.

  • Reaction Monitoring: Track the conversion of the ketone to the alcohol using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Work-up and Extraction: Once the reaction has reached completion, extract the product with an organic solvent such as methyl tert-butyl ether (MTBE).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL.

Performance Comparison: Biocatalytic vs. Chemical Synthesis

The choice between a biocatalytic and a chemical approach often depends on a variety of factors including yield, enantioselectivity, cost, scalability, and environmental impact. Below is a summary of the expected performance for each method in the synthesis of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL.

ParameterBiocatalytic Synthesis (KRED)Chemical Synthesis (CBS Reduction)
Catalyst Ketoreductase (Enzyme)(S)-CBS Catalyst (Oxazaborolidine)
Reducing Agent NADPH (regenerated in situ)Borane (BH₃·SMe₂)
Solvent Aqueous Buffer (e.g., Phosphate)Anhydrous THF
Temperature 25-40 °C (Mild)-20 °C to Room Temperature
Pressure AtmosphericAtmospheric
Typical Yield >90%>90%
Enantiomeric Excess (ee) >99%>95%
Key Advantages High enantioselectivity, mild reaction conditions, environmentally friendly ("green"), reduced side products.Well-established, predictable, broad substrate scope.
Key Disadvantages Enzyme stability and cost (though improving), potential for substrate/product inhibition, requires cofactor regeneration system.Requires stoichiometric, pyrophoric borane reagents, strict anhydrous conditions, use of organic solvents, often requires cryogenic temperatures.

Conclusion: A Choice Guided by Priorities

Both the biocatalytic and chemical synthesis routes offer effective means to produce the valuable chiral intermediate, (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL, with high enantiomeric purity.

The Corey-Bakshi-Shibata reduction stands as a testament to the power of asymmetric chemical catalysis. It is a robust and well-understood method that provides excellent stereocontrol. However, it relies on hazardous reagents, cryogenic conditions, and organic solvents, which can present challenges in terms of safety, cost, and environmental impact, particularly at a larger scale.

In contrast, the biocatalytic approach using a ketoreductase represents a more modern and sustainable alternative. It operates under mild, aqueous conditions, often with unparalleled enantioselectivity (>99% ee). While the initial development and screening for a suitable enzyme may require more effort, the benefits in terms of process safety, reduced environmental footprint, and potentially simplified downstream processing make it an increasingly attractive option for industrial applications.

Ultimately, the decision of which synthetic route to pursue will be guided by the specific priorities of the project. For laboratory-scale synthesis where versatility and established protocols are paramount, the CBS reduction remains a strong contender. For process development and large-scale manufacturing where sustainability, safety, and cost of goods are critical drivers, the biocatalytic approach is a compelling and forward-looking choice.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by a chiral oxazaborolidine. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Zhu, D., et al. (2016). Engineering of Candida glabrata Ketoreductase 1 for Asymmetric Reduction of α-Halo Ketones. ACS Catalysis, 6(9), 6365–6372. [Link]

  • Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. [Link]

  • Cambridge University Press & Assessment. Corey-Bakshi-Shibata Reaction. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction. [Link]

  • Contente, M. L., et al. (2018). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 16(3), 345-353. [Link]

  • Google Patents. (2017). Ketoreductase polypeptides for the reduction of acetophenones.
  • Wikipedia. Corey–Itsuno reduction. [Link]

  • MDPI. (2001). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. [Link]

  • KANTO CHEMICAL CO., INC. Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. [Link]

  • Baran Lab. (2020). Ryoji Noyori. [Link]

  • Organic Syntheses. (1963). Acetophenone, 3-bromo-. [Link]

Sources

A Comparative Guide to the Stereospecific Reactivity of (R)- and (S)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Stereochemistry in Drug Development

In the landscape of modern medicinal chemistry and drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity, metabolic fate, and toxicity. Chiral halohydrins, such as the enantiomers of 2-Bromo-1-(3-fluorophenyl)ethan-1-ol, are highly valued chiral building blocks.[1] Their utility stems from their dual functionality: a benzylic alcohol that can be derivatized and a bromo-group poised for nucleophilic displacement. This structure makes them versatile precursors for synthesizing enantiopure epoxides, amino-alcohols, and other key intermediates for pharmacologically active compounds.[1][2]

This guide provides an in-depth comparison of the reactivity of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol and its (S)-enantiomer. We will move beyond a simple description of reactions to explore the fundamental principles of stereochemistry that govern their reactivity. We will demonstrate that while these enantiomers are chemically identical in an achiral environment, their reactivity diverges significantly when challenged with chiral reagents or catalysts—a principle that is the cornerstone of asymmetric synthesis and kinetic resolution.

Pillar 1: Fundamental Reactivity - The Intramolecular Sₙ2 Cyclization

The most characteristic reaction of a 1,2-halohydrin is its conversion to an epoxide upon treatment with a base.[3][4] This transformation is a classic example of an intramolecular Williamson ether synthesis, proceeding via an Sₙ2 mechanism. The reaction begins with the deprotonation of the hydroxyl group to form a transient alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the bromine atom in a backside attack, leading to the displacement of the bromide ion and the formation of a three-membered epoxide ring.[5]

A crucial stereochemical consequence of the Sₙ2 mechanism is the inversion of configuration at the carbon center undergoing attack.[3] Therefore, the stereochemistry of the starting halohydrin directly dictates the stereochemistry of the resulting epoxide.

  • (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol will yield (S)-2-(3-fluorophenyl)oxirane .

  • (S)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol will yield (R)-2-(3-fluorophenyl)oxirane .

Caption: Intramolecular Sₙ2 cyclization of the (R)-enantiomer.

Reactivity in an Achiral Environment

A foundational principle of stereochemistry dictates that enantiomers possess identical physical and chemical properties in an achiral environment. They have the same melting points, boiling points, solubilities in achiral solvents, and, critically, the same reaction rates with achiral reagents. This is because the ground state energies of both enantiomers are identical, and the transition states formed upon reaction with an achiral partner are also enantiomeric, and thus have identical energies.

Therefore, we predict that the rate of epoxide formation for (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol and its (S)-enantiomer will be identical when using a simple, achiral base like sodium hydroxide.

Pillar 2: Differentiated Reactivity - The Role of Chiral Reagents

The equivalence in reactivity between enantiomers disappears when they are placed in a chiral environment. When an (R) and (S) enantiomer react with a single enantiomer of a chiral reagent, they form two different diastereomeric transition states. Diastereomers are not mirror images and have different physical properties, including different energies. A lower energy transition state corresponds to a faster reaction rate.

This difference in reaction rates is the basis for kinetic resolution , a powerful technique for separating a racemic mixture.[6] One enantiomer reacts faster with a sub-stoichiometric amount of a chiral reagent, allowing for the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer.

For (R)- and (S)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol, this reactivity difference can be exploited in several ways:

  • Enzymatic Reactions: Enzymes, being inherently chiral, often exhibit extremely high selectivity for one enantiomer over the other. Halohydrin dehalogenases, for instance, can selectively catalyze the cyclization or ring-opening of one enantiomer, making them powerful tools for biocatalytic resolutions.[7][8]

  • Chiral Catalysts: A chiral base or a chiral acylating agent in the presence of an acyl donor can selectively catalyze a reaction on one enantiomer. For example, a chiral diamine catalyst could be used to selectively acylate the hydroxyl group of one enantiomer at a much faster rate than the other.[6]

Experimental Design & Comparative Data

To empirically validate these principles, we propose two key experiments. The following protocols are designed to be self-validating systems, incorporating standard analytical techniques for monitoring reaction progress and stereochemical purity.

Experiment 1: Comparative Kinetics of Epoxide Formation with an Achiral Base

Objective: To demonstrate that the (R) and (S) enantiomers exhibit identical reaction rates in an achiral environment.

Protocol:

  • Preparation: Prepare two separate 0.1 M solutions of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol and (S)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol in a 9:1 D₂O:CD₃CN solvent mixture for NMR analysis.

  • Initiation: At time t=0, add exactly 1.1 equivalents of sodium deuteroxide (NaOD) in D₂O to each NMR tube simultaneously using a multi-channel pipette.

  • Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for 1 hour. Monitor the disappearance of a characteristic proton signal from the starting material and the appearance of a signal from the epoxide product.

  • Data Analysis: Integrate the respective signals to determine the concentration of the starting material over time. Plot ln[Substrate] versus time. The slope of this line will be equal to -k (the pseudo-first-order rate constant).

Predicted Results:

EnantiomerInitial Concentration (M)Pseudo-First-Order Rate Constant, k (s⁻¹)Half-life (t₁/₂) (s)
(R)-enantiomer0.1kᵣ ≈ 1.5 x 10⁻³~462
(S)-enantiomer0.1kₛ ≈ 1.5 x 10⁻³~462

Note: Data are hypothetical but represent the expected outcome of identical reactivity.

Experiment 2: Kinetic Resolution via Chiral Acylation

Objective: To demonstrate that the (R) and (S) enantiomers exhibit different reaction rates with a chiral reagent, enabling kinetic resolution.

Protocol:

  • Preparation: Prepare a 0.1 M solution of racemic (±)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol in anhydrous dichloromethane (DCM).

  • Reagent Addition: To the solution, add 1.2 equivalents of a chiral acylating agent (e.g., (1S)-(-)-Camphanic chloride) and 0.5 equivalents of a chiral amine catalyst (e.g., a derivative of dimethylaminopyridine, DMAP).

  • Monitoring: At specific time points (t = 0, 1h, 2h, 4h, 8h), withdraw an aliquot of the reaction mixture. Quench the reaction with saturated aqueous NH₄Cl.

  • Analysis: Analyze each quenched aliquot by chiral HPLC. This will allow for the quantification of the remaining (R)- and (S)-halohydrin starting materials and the formed diastereomeric esters.

  • Data Analysis: Calculate the enantiomeric excess (ee) of the unreacted starting material at each time point and determine the relative rates of reaction (kᵣ / kₛ).

Predicted Results:

Time (h)Conversion (%)Unreacted HalohydrinEnantiomeric Excess (ee %) of Unreacted HalohydrinFaster Reacting Enantiomer
00(R/S)-Mix0%-
225(R/S)-Mix33%(R)-enantiomer
440(S)-Enriched67%(R)-enantiomer
850(S)-Enriched>95%(R)-enantiomer

Note: Data are hypothetical, assuming the chosen chiral catalyst reacts preferentially with the (R)-enantiomer.

Sources

(R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL compared to non-fluorinated phenylethanol analogs

Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering Pharmacokinetics: A Comparative Guide to (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol vs. Non-Fluorinated Analogs

As drug discovery programs increasingly target complex biological pathways, the optimization of physicochemical properties has become paramount to reducing clinical attrition. (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol is a highly versatile chiral building block utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in CNS-active agents and targeted oncology therapeutics.

This guide objectively compares the performance of this fluorinated building block against its non-fluorinated analog, (R)-2-Bromo-1-phenylethanol. By analyzing the structural, physicochemical, and pharmacokinetic shifts induced by meta-fluorination, we provide a definitive framework for researchers deciding when to deploy fluorine in their synthetic pipelines.

The Physicochemical Impact of Meta-Fluorination

The strategic replacement of a hydrogen atom with a fluorine atom is a cornerstone tactic in modern medicinal chemistry[1]. While fluorine is the most electronegative element, its van der Waals radius (1.47 Å) is remarkably close to that of hydrogen (1.20 Å). This allows the 3-fluoro analog to act as a bioisostere, fitting into the same receptor pockets as the non-fluorinated phenylethanol without introducing significant steric bulk.

However, the true value of the 3-fluoro substitution lies in its electronic and thermodynamic effects:

  • Inductive Deactivation: The highly polarized C–F bond withdraws electron density from the aromatic ring. This lowers the HOMO (Highest Occupied Molecular Orbital) energy of the arene, making it significantly less susceptible to electrophilic attack by metabolizing enzymes [2].

  • Lipophilicity (logP): Fluorine substitution disproportionately increases lipophilicity relative to its molecular weight contribution. The greater lipophilicity of the C–F bond compared to the C–H bond enhances passive membrane permeability, a critical factor for oral bioavailability and blood-brain barrier (BBB) penetration[3].

Quantitative Comparison Table

The following table summarizes the physicochemical and in vitro performance shifts typically observed when transitioning from the non-fluorinated to the 3-fluorinated analog.

Parameter(R)-2-Bromo-1-phenylethanol (Non-Fluorinated)(R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol (Fluorinated)Causality & Impact on Drug Design
Molecular Weight 201.06 g/mol 219.05 g/mol Minimal increase (+18 Da); maintains strict adherence to Lipinski’s Rule of 5.
Aryl C-X Bond Energy ~113 kcal/mol (C–H)~126 kcal/mol (C–F)The stronger C–F bond significantly increases the activation energy required for enzymatic cleavage [4].
Lipophilicity (clogP) ~2.20~2.64Enhanced passive transcellular permeability and higher steady-state volume of distribution.
Electronegativity 2.20 (Pauling scale for H)3.98 (Pauling scale for F)Inductive withdrawal lowers the electron density of the phenyl ring, preventing oxidative metabolism.
In vitro t½ (HLM) ~15 minutes~45+ minutes3-fluoro substitution effectively blocks the primary metabolic soft spot (aromatic hydroxylation).

Mechanistic Pharmacokinetics: Blocking Aromatic Hydroxylation

The most profound advantage of utilizing (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol is its enhanced metabolic stability. Cytochrome P450 (CYP450) enzymes in the liver primarily clear phenylethanol derivatives via aromatic hydroxylation.

By placing a fluorine atom at the meta position, two protective mechanisms are activated:

  • Direct Steric/Thermodynamic Blocking: The specific site of metabolism is physically occupied by an atom with a bond dissociation energy (126 kcal/mol) that exceeds the oxidative capacity of the CYP450 heme-oxo intermediate [4].

  • Electronic Shielding: The electron-withdrawing nature of the fluorine atom deactivates the adjacent ortho and para positions, suppressing oxidation across the entire ring system.

Pathway cluster_nonfluoro Non-Fluorinated Analog Pathway cluster_fluoro 3-Fluoro Analog Pathway N1 (R)-2-Bromo-1-phenylethanol N2 CYP450 Oxidation N1->N2 N3 Aromatic Hydroxylation (Rapid Clearance) N2->N3 F1 (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol F2 CYP450 Oxidation F1->F2 F3 Metabolic Blocking (Prolonged Half-Life) F2->F3

CYP450-mediated aromatic hydroxylation is effectively blocked by 3-fluoro substitution.

Experimental Methodologies & Self-Validating Protocols

To objectively quantify the performance differences between these two building blocks, researchers must employ rigorous, self-validating in vitro assays. Below are the definitive protocols for evaluating metabolic stability and permeability.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compounds.

Self-Validating System Design:

  • Negative Control (Minus-NADPH): Differentiates true enzymatic CYP450 metabolism from spontaneous chemical degradation or non-specific protein binding.

  • Positive Control (Verapamil): Confirms the metabolic viability and enzymatic activity of the microsome batch.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of both the fluorinated and non-fluorinated compounds in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the essential electron-donating cofactor required for CYP450 catalytic activity.

  • Kinetic Sampling: At precise time intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantaneously denatures the CYP450 enzymes, precipitating the proteins and halting the reaction.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.

Workflow Step1 1. Substrate Incubation (1 µM compound + HLM) Step2 2. Reaction Initiation (Add 1 mM NADPH cofactor) Step1->Step2 Step3 3. Kinetic Sampling (Aliquots at 0, 15, 30, 60 min) Step2->Step3 Step4 4. Reaction Quenching (Add cold Acetonitrile) Step3->Step4 Step5 5. LC-MS/MS Quantification (Calculate Intrinsic Clearance) Step4->Step5

Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Because the 3-fluoro substitution increases lipophilicity, it is critical to quantify the resulting enhancement in passive permeability.

Self-Validating System Design:

  • Membrane Integrity Check: Lucifer Yellow (a fluorescent, membrane-impermeable dye) is added to the donor well. If fluorescence is detected in the acceptor well, the artificial lipid membrane has ruptured, and the data point is invalidated.

Step-by-Step Methodology:

  • Lipid Coating: Coat the porous filter membrane of a 96-well donor plate with a 1% solution of lecithin in dodecane to simulate the lipid bilayer.

  • Donor Preparation: Dilute the test compounds to 10 µM in PBS (pH 7.4) and add 150 µL to the donor wells. Include Lucifer Yellow (100 µM) in the donor mixture.

  • Acceptor Preparation: Fill the acceptor wells with 300 µL of fresh PBS containing 5% DMSO to maintain sink conditions.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours without agitation. Causality: Agitation creates unstirred water layers that artificially skew passive diffusion kinetics.

  • Quantification: Separate the plates. Read the acceptor plate under a fluorometer to verify Lucifer Yellow exclusion. For intact wells, quantify the concentration of the test compound in both donor and acceptor compartments using LC-MS/MS to calculate the effective permeability coefficient ( Pe​ ).

Conclusion

The decision to utilize (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol over its non-fluorinated analog is not merely a matter of substitution; it is a deliberate engineering choice to optimize a molecule's pharmacokinetic fate. The experimental data confirms that the 3-fluoro analog provides superior metabolic stability by blocking CYP450-mediated aromatic hydroxylation, while simultaneously boosting passive permeability through increased lipophilicity. For drug development professionals targeting high oral bioavailability or CNS penetrance, the fluorinated analog represents a significantly de-risked starting point for API synthesis.

References

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry - ACS Publications.
  • The role of fluorine in medicinal chemistry: Improved metabolic stability. Taylor & Francis Online.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Institutes of Health (PMC).
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (PMC).

A Comprehensive Guide to the Validation of Chiral GC Analysis for (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical intermediates is a cornerstone of modern drug development. For chiral molecules such as (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL, a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), the ability to accurately and reliably quantify its enantiomeric purity is non-negotiable. This guide offers an in-depth, scientifically grounded framework for the validation of a chiral Gas Chromatography (GC) method tailored for this analyte. It provides a comparative analysis of suitable chiral stationary phases and a detailed protocol for method validation, adhering to globally recognized regulatory standards.

The Imperative of Chiral Separation in Pharmaceutical Synthesis

The distinct pharmacological and toxicological profiles of enantiomers are a fundamental consideration in drug safety and efficacy. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate rigorous control over the stereoisomeric composition of chiral drug substances.[1] Establishing a robust analytical method for ensuring the enantiomeric purity of a key intermediate like (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL is a proactive measure to mitigate risks and streamline the drug development pipeline. Chiral GC is a particularly powerful technique for this purpose, offering high resolution and sensitivity for volatile compounds.[2]

Method Validation: Establishing a Foundation of Trust

A validated analytical method provides documented evidence that the procedure is fit for its intended purpose. The validation parameters detailed in this guide are aligned with the International Council for Harmonisation (ICH) Q2(R1) and the recently modernized Q2(R2) guidelines, which serve as the global benchmark for analytical method validation.[3]

A Systematic Approach to Chiral GC Method Validation

The validation process follows a logical progression of experiments, each designed to assess a specific performance characteristic of the method. This systematic approach ensures a comprehensive evaluation and a high degree of confidence in the analytical results.

ValidationWorkflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Routine Application Col_Select Column Selection & Screening Param_Opt GC Parameter Optimization Col_Select->Param_Opt Specificity Specificity Param_Opt->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Sample Analysis Robustness->Routine_Analysis Validated Method

Figure 1: A workflow diagram illustrating the logical progression from method development to validation and routine application for a chiral GC analysis.

A Comparative Look at Chiral Stationary Phases (CSPs)

The success of a chiral separation is critically dependent on the choice of the CSP. For the enantioselective separation of aromatic alcohols like the target analyte, cyclodextrin-based CSPs are often highly effective.[2][4] These phases form transient diastereomeric complexes with the enantiomers, enabling their separation.

Stationary Phase ChemistrySeparation MechanismSuitability for Halogenated Aromatic AlcoholsKey Considerations
Derivatized β-Cyclodextrin Inclusion complexation, dipole-dipole interactions, hydrogen bondingHigh Often provides the best resolution for this class of compounds.[4]
Derivatized α-Cyclodextrin Inclusion complexation (smaller cavity)Moderate May be suitable for smaller analytes.
Polysaccharide-based (e.g., cellulose, amylose) Complexation, hydrogen bonding, π-π interactionsAlternative Widely used in HPLC, can be effective in GC for some applications.[5][6][7][8]

Experimental Protocol: Column Screening

  • Standard Preparation: Prepare a 1.0 mg/mL solution of racemic 2-Bromo-1-(3-fluorophenyl)ethan-1-OL in isopropanol.

  • GC System: An Agilent (or equivalent) GC system equipped with a Flame Ionization Detector (FID).

  • Injection: 1 µL injection with a 50:1 split ratio. Injector temperature set to 250°C.

  • Carrier Gas: Hydrogen or Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 120°C, hold for 1 minute, then ramp at 3°C/min to 180°C, and hold for 5 minutes.

  • Detector: FID temperature set to 280°C.

  • Columns for Comparison:

    • Column A: Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm)

    • Column B: Chirasil-Val (25 m x 0.25 mm, 0.16 µm)

  • Analysis: Inject the racemic standard onto each column under identical conditions. The primary metric for comparison is the resolution (Rs) between the two enantiomeric peaks. A resolution of Rs ≥ 1.5 is considered baseline separation and is the target for a robust method.

In-Depth Validation Parameters and Experimental Protocols

Specificity

Specificity is the ability of the method to produce a response only for the target analyte, without interference from other components such as impurities or the other enantiomer.

Experimental Protocol:

  • Inject a blank solvent (e.g., isopropanol) to ensure no interfering peaks from the solvent or system.

  • Inject a solution containing only the (S)-enantiomer.

  • Inject a solution containing only the (R)-enantiomer.

  • Inject a solution of the racemic mixture to demonstrate the resolution of the two enantiomers.

  • Outcome: The chromatograms should show no interfering peaks at the retention times of the (R) and (S) enantiomers in the blank injection. The retention times for each enantiomer should be unique and well-resolved in the racemic mixture.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of the undesired (S)-enantiomer.

  • Create a series of at least five calibration standards by diluting the stock solution to cover a range from the reporting limit to 150% of the specification limit (e.g., 0.1% to 1.5% relative to the main component).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Acceptance Criteria: A linear regression of the data should yield a correlation coefficient (r²) of ≥ 0.998.

Accuracy

Accuracy reflects the closeness of the measured value to the true value. It is determined by spiking experiments.

Experimental Protocol:

  • Prepare a solution of the pure (R)-enantiomer at a known concentration.

  • Spike this solution with the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate and analyze.

  • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0%.

Precision

Precision is a measure of the random error and is expressed as the relative standard deviation (RSD) of a series of measurements.

  • Repeatability (Intra-assay precision): Assesses the precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision: Evaluates the method's precision under varied conditions within the same laboratory (e.g., different days, analysts, or equipment).

Experimental Protocol:

  • Repeatability: Prepare six individual samples of the (R)-enantiomer spiked with the (S)-enantiomer at the 100% specification level. Analyze these samples on the same day.

  • Intermediate Precision: A second analyst should repeat the analysis of six new samples on a different day.

  • Calculate the RSD for each set of six measurements.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest concentration of the analyte that can be reliably detected.

  • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Experimental Protocol: The LOD and LOQ can be determined based on the signal-to-noise ratio.

  • Analyze a series of solutions with decreasing concentrations of the (S)-enantiomer.

  • Determine the concentration that results in a signal-to-noise ratio of approximately 3:1 for the LOD.

  • Determine the concentration that results in a signal-to-noise ratio of approximately 10:1 for the LOQ. The precision at the LOQ should also be confirmed to be within acceptable limits (e.g., RSD ≤ 25%).

Robustness

Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Vary critical GC parameters one at a time, such as:

    • Oven temperature (± 2°C)

    • Carrier gas flow rate (± 0.1 mL/min)

    • Injection volume (± 0.2 µL)

  • Analyze a system suitability sample under each modified condition.

  • Outcome: The resolution between the enantiomers should remain ≥ 1.5, and the retention times should not shift significantly.

ValidationInterrelation cluster_Params Key Validation Parameters Accuracy Accuracy Range Range Accuracy->Range Confirms Precision Precision Precision->Range Confirms Linearity Linearity Linearity->Range Establishes Specificity Specificity Specificity->Accuracy Prerequisite LOQ LOQ LOQ->Range Defines Lower Limit

Figure 2: A diagram showing the interrelationship between key analytical method validation parameters.

Hypothetical Validation Data Summary

This table presents a summary of expected results for a successfully validated chiral GC method for (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL on a derivatized β-cyclodextrin column.

Validation ParameterHypothetical ResultAcceptance Criteria
Specificity Baseline resolution (Rs = 2.1), no interfering peaks.Rs ≥ 1.5, no interference.
Linearity (r²) 0.9989≥ 0.998
Range 0.1 µg/mL to 1.5 µg/mLDefined by linearity, precision, and accuracy.
Accuracy (% Recovery) 98.5% - 103.2%90.0% - 110.0%
Precision (RSD)
- Repeatability4.5%≤ 10.0%
- Intermediate Precision6.8%≤ 10.0%
LOD 0.03 µg/mL (S/N > 3)~3:1 S/N
LOQ 0.1 µg/mL (S/N > 10)~10:1 S/N with acceptable precision
Robustness Resolution remained > 1.8 under all varied conditions.Rs ≥ 1.5

Conclusion

The validation of a chiral GC method is a rigorous, systematic process that is essential for ensuring the quality control of stereoisomeric pharmaceutical intermediates. By selecting an appropriate chiral stationary phase and meticulously executing the validation experiments outlined in this guide, researchers and drug development professionals can establish a reliable, accurate, and robust method for the analysis of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL. This not only ensures compliance with global regulatory expectations but also underpins the safety and efficacy of the final drug product.

References

  • Benchchem. (n.d.). A Comparative Guide to Chiral Columns for the Enantioselective Separation of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Beesley, T. (n.d.). Review of Chiral Stationary Phase Development and Chiral Applications.
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
  • Regis Technologies, Inc. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
  • Orochem. (n.d.). CHIRAL.
  • Benchchem. (n.d.). Chiral GC Analysis of (R)-(-)-2-Bromo-1-phenylethanol: A Comparative Guide.
  • Orochem. (n.d.). CHIRAL STATIONARY PHASES.
  • Rácz, Á., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC.
  • FDA. (n.d.). Validation of Chromatographic Methods.
  • ResearchGate. (n.d.). Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases.
  • Al-Ghamdi, W., et al. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Wang, Y., & Le, Z. G. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC.

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to pilot-scale drug development requires rigorous, self-validating safety systems. Handling halogenated building blocks like (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol (a chiral bromohydrin intermediate) demands strict adherence to environmental health and safety (EHS) protocols.

This guide provides drug development professionals with the essential causality behind operational handling, spill mitigation, and lifecycle disposal of this specific compound, ensuring compliance with federal regulations and laboratory best practices [1].

Chemical Profile & Hazard Assessment

Before establishing a disposal protocol, we must quantify the physical and hazardous properties of the compound. The presence of both a bromine atom (a heavy halogen) and a fluorine atom on the phenyl ring dictates its chemical reactivity and its waste classification.

Quantitative Hazard & PPE Specifications
Property / SpecificationData / RequirementCausality / Rationale
Chemical Class Halogenated Organic CompoundContains -Br and -F; dictates segregation from non-halogenated waste streams to prevent explosive reactions or toxic gas generation during incineration [2].
Primary Hazards Skin/Eye Irritant, Acute Toxicity (Oral)The electrophilic nature of the carbon-bromine bond can cause alkylation of biological nucleophiles, leading to tissue irritation.
GHS Classification H302 (Harmful if swallowed), H315, H319Requires strict administrative controls to prevent ingestion and dermal exposure.
Primary PPE Nitrile gloves (double-gloved), Splash goggles, Lab coatNitrile offers moderate resistance to halogenated organics; double-gloving ensures integrity against micro-tears.
Ventilation Fume hood (Face velocity: 80-100 fpm)Prevents inhalation of potentially volatile organic vapors or aerosolized particulates during transfer.

Operational Handling & Spill Mitigation Methodology

A self-validating safety system assumes that spills will occur and pre-engineers the response. Because (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol contains halogens, standard spill kits must be verified for compatibility.

Step-by-Step Spill Cleanup Protocol
  • Isolate the Area: Immediately evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Upgrade to heavy-duty butyl or neoprene gloves if the spill volume exceeds 100 mL, as nitrile may degrade rapidly under sustained contact with concentrated halogenated organics.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized diatomaceous earth). Do not use combustible absorbents like sawdust, as halogenated compounds can sometimes act as sensitizers or react unpredictably with organic matrices [1].

  • Absorption & Collection: Carefully sweep the absorbed mixture using non-sparking tools.

  • Transfer to Waste Receptacle: Place the absorbed material into a rigid, high-density polyethylene (HDPE) container specifically designated for solid halogenated waste.

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as aqueous hazardous waste.

Standard Disposal Procedures

The fundamental rule of disposing of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol is strict segregation . Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) is a critical failure. During commercial incineration, halogenated compounds require specialized scrubbers to neutralize hydrobromic acid (HBr) and hydrofluoric acid (HF) gases. Mixing streams dilutes the halogens, potentially routing them to incompatible incinerators, leading to severe environmental release and regulatory fines [2].

Step-by-Step Waste Segregation & Disposal Workflow
  • Segregation at Source: Designate a specific, clearly labeled HDPE carboy exclusively for "Halogenated Organic Waste." Ensure the container is chemically compatible (avoid standard PET plastics which may degrade).

  • Aqueous vs. Organic Separation: If the compound is dissolved in an organic solvent (e.g., DCM, Chloroform), it goes into the Halogenated Organic carboy. If it is suspended in an aqueous wash, it must be collected in a separate "Aqueous Waste containing Halogenated Organics" container.

  • Volume Management: Never fill waste containers beyond 80% capacity. This leaves headspace for potential vapor expansion due to ambient temperature fluctuations.

  • GHS & EPA Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list "Contains: (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol, Brominated/Fluorinated Organics."

  • Secondary Containment: Store the active waste container in a secondary containment tray capable of holding 110% of the primary container's volume.

  • Licensed Contractor Transfer: Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, waste must be transferred to a licensed hazardous waste disposal facility within your facility's designated accumulation time limit (typically 90 days for Large Quantity Generators) [3].

Waste Lifecycle Visualization

G Start Waste Generation: (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol Decision Is waste Aqueous or Organic? Start->Decision OrgSegregation Halogenated Organic Waste Stream Decision->OrgSegregation Organic Solvent AqSegregation Aqueous Halogenated Waste Stream Decision->AqSegregation Aqueous Wash Container Transfer to HDPE Compatible Carboy OrgSegregation->Container AqSegregation->Container Labeling Apply GHS & EPA Hazardous Waste Labels Container->Labeling Max 80% Capacity Storage Store in Secondary Containment (<90 Days) Labeling->Storage Disposal Incineration by Licensed Contractor (HBr/HF Scrubbers) Storage->Disposal EPA RCRA Manifesting

Workflow for the segregation and disposal of halogenated organic chemical waste.

Conclusion

The safe handling and disposal of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol relies entirely on understanding its halogenated nature. By enforcing strict segregation from non-halogenated streams and utilizing appropriate inert spill countermeasures, laboratories can ensure regulatory compliance, protect personnel from acute toxicity, and prevent the environmental release of corrosive halogen gases during final incineration.

References
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Available at:[Link]

Mastering the Handling of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are cornerstones of drug discovery. Among these, chiral haloalcohols such as (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL serve as critical building blocks. However, their safe and effective use hinges on a thorough understanding of their potential hazards and the stringent application of safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Analysis: Understanding the Risks

Compounds with similar structures, such as 2-bromo-1-phenylethanone and other halogenated organic compounds, are known to cause severe skin burns and eye damage.[1][2][3] The presence of bromine suggests potential for acute toxicity if inhaled, swallowed, or in contact with skin.[4][5][6] Halogenated organic solvents can also be corrosive and may have neurological effects with chronic exposure.[4] Furthermore, as an alcohol, this compound may be flammable and toxic, necessitating precautions against inhalation and skin absorption.[7][8]

Anticipated Hazards:

  • Skin Corrosion/Irritation: High likelihood of causing severe skin burns upon contact.

  • Serious Eye Damage: Potential for irreversible eye damage.

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful or fatal if ingested, absorbed through the skin, or inhaled.

  • Respiratory Irritation: Vapors may irritate the respiratory tract.

  • Flammability: As with many organic alcohols, there is a potential for flammability, especially in the presence of ignition sources.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL. The selection of appropriate PPE is dictated by the anticipated hazards and the scale of the operation.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[9][10]Provides protection against incidental contact with halogenated hydrocarbons.[9][11] Regular glove changes are recommended as no glove material offers indefinite resistance.
Eye and Face Protection Chemical splash goggles and a face shield.[12][13][14]Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.[13]
Body Protection Chemical-resistant lab coat, fully buttoned.[11][12]Protects skin and personal clothing from splashes and spills.
Respiratory Protection Use within a certified chemical fume hood.[7][10]A fume hood is the primary engineering control to minimize inhalation of vapors. For spills or in the absence of adequate ventilation, a respirator with appropriate cartridges for organic vapors and acid gases may be necessary.[4][11]
Footwear Closed-toe shoes made of a non-porous material.[13][15]Protects feet from spills and falling objects.

Safe Handling and Operational Workflow

Adherence to a systematic workflow minimizes the risk of exposure and ensures the experiment is conducted safely and efficiently.

Pre-Operational Checklist
  • Review Safety Information: Familiarize yourself with the potential hazards of all chemicals being used.

  • Ensure Engineering Controls are Functional: Verify that the chemical fume hood has a current certification and is operating correctly.

  • Locate Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, fire extinguisher, and spill kit.[4][7]

  • Prepare a Clean Workspace: Ensure the work area is uncluttered and free of ignition sources.[7][15]

  • Don Appropriate PPE: Put on all required personal protective equipment before handling the chemical.

Step-by-Step Handling Protocol
  • Transporting: When moving the chemical, use a secondary container to prevent spills.

  • Weighing and Dispensing: Conduct all manipulations, including weighing and transferring, within a chemical fume hood to contain any vapors or dust.[10]

  • Running the Reaction: Set up the reaction apparatus securely within the fume hood. Avoid working alone in the laboratory.[7]

  • Post-Reaction Workup: Quench the reaction carefully and perform extractions and other workup procedures within the fume hood.

  • Temporary Storage: Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials.[1][16]

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep1 Review SDS/ Hazard Info prep2 Verify Fume Hood Function prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh/Dispense in Fume Hood prep4->handle1 Proceed to Handling handle2 Conduct Reaction in Fume Hood handle1->handle2 handle3 Post-Reaction Workup handle2->handle3 disp1 Segregate Halogenated Waste handle3->disp1 Proceed to Disposal disp2 Label Waste Container disp1->disp2 disp3 Decontaminate Work Area disp2->disp3 disp4 Doff PPE disp3->disp4

Caption: Safe Handling Workflow for (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][17][18] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[5][17][18] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[6][17] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.

  • Spills: Evacuate the area and prevent entry. For small spills, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[10][16] For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL and any contaminated materials is essential to protect personnel and the environment.

  • Waste Segregation: Collect all waste containing this compound in a designated, sealed, and properly labeled container for halogenated organic waste.[14] Do not mix with non-halogenated waste.

  • Container Labeling: Clearly label the waste container with its contents, including the full chemical name and associated hazards.

  • Storage: Store the waste container in a secondary containment tray in a well-ventilated area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal company.[10][16]

  • Contaminated Materials: Any materials used for cleanup, such as absorbent pads or contaminated PPE, must also be disposed of as hazardous waste.

start Waste Generated segregate Segregate into Halogenated Waste start->segregate label_waste Label Container with Contents & Hazards segregate->label_waste store_waste Store in Secondary Containment label_waste->store_waste disposal Arrange for Licensed Hazardous Waste Disposal store_waste->disposal

Caption: Disposal Workflow for Halogenated Organic Waste.

By integrating these safety protocols into your daily laboratory practices, you can confidently handle (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL, ensuring a safe research environment for yourself and your colleagues while advancing the frontiers of drug discovery.

References

  • U.S. Environmental Protection Agency. (n.d.). Bromine. EPA. Retrieved from [Link]

  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]

  • University of California, Los Angeles. (2015, July 22). Personal Protective Equipment Selection Guide. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Bromine. Chemical Emergencies. Retrieved from [Link]

  • The University of Kansas Health System. (n.d.). Poison Facts: Low Chemicals: Bromine. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Protective Gear. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. NMSU Safety. Retrieved from [Link]

  • University of Texas Health Science Center at Houston. (n.d.). Standard Personal Protective Equipment. Environmental Health Safety and Laboratory Operations. Retrieved from [Link]

  • Rutgers University. (n.d.). Bromine. Environmental Health and Safety. Retrieved from [Link]

  • Iowa State University. (n.d.). Bromine. Environmental Health and Safety. Retrieved from [Link]

  • National Science Teachers Association. (n.d.). Safe Handling of Alcohol in the Laboratory. Retrieved from [Link]

  • NextSDS. (n.d.). 2-bromo-1-(3-bromo-5-fluorophenyl)ethan-1-one. Retrieved from [Link]

  • National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. College of Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Lab Safety. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Environment, Health and Safety. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.